molecular formula C7H8ClNO2S B1313524 3-Chloro-4-methylsulfonylaniline CAS No. 23153-12-0

3-Chloro-4-methylsulfonylaniline

Cat. No.: B1313524
CAS No.: 23153-12-0
M. Wt: 205.66 g/mol
InChI Key: VBEZMRJLMPYKBT-UHFFFAOYSA-N
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Description

3-Chloro-4-methylsulfonylaniline is an aromatic aniline derivative characterized by the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . Its structure features both a chloro substituent and a methylsulfonyl group, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. This compound is assigned the CAS Registry Number 23153-12-0 . Researchers utilize this aniline derivative primarily as a key building block in complex multi-step syntheses. Evidence from patent literature indicates that closely related chloro-aniline and chloro-fluoro-aniline compounds serve as essential precursors in the synthesis of active pharmaceutical ingredients, such as the kinase inhibitor afatinib and its salts . This highlights its specific research value in developing pharmacologically active molecules. The methylsulfonyl and chloro functional groups on the aniline ring influence the compound's reactivity, making it a suitable substrate for selective substitution and coupling reactions to create more complex molecular architectures. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified researchers in accordance with established laboratory safety protocols. The available Safety Data Sheets (SDS) classify this substance as hazardous . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed) . Appropriate personal protective equipment should be worn, and conditions for safe storage should be consulted prior to use.

Properties

IUPAC Name

3-chloro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEZMRJLMPYKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445707
Record name 3-Chloro-4-methylsulfonylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23153-12-0
Record name 3-Chloro-4-methylsulfonylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23153-12-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylsulfonylaniline (CAS No. 23153-12-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylsulfonylaniline, with the Chemical Abstracts Service (CAS) number 23153-12-0, is an aromatic amine containing both a chloro and a methylsulfonyl functional group. This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the sulfonyl group and the presence of the chloro substituent significantly influence the reactivity of the aniline ring, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, analytical methods, and a discussion of its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValue
CAS Number 23153-12-0
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Melting Point 170-171 °C[1]
Appearance Not specified (likely a solid at room temperature)
Solubility Information not readily available, likely soluble in organic solvents.
Purity Commercially available with ≥95% purity.[2]

Experimental Protocols

Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution to Introduce the Methylsulfonyl Group

The first step would involve a nucleophilic aromatic substitution reaction on 3-chloro-4-fluoronitrobenzene. The fluorine atom is a good leaving group in such reactions, especially when activated by the electron-withdrawing nitro group. The nucleophile would be a source of the methylsulfonyl group, such as sodium methanesulfinate (CH₃SO₂Na).

Experimental Workflow for Synthesis

G cluster_synthesis Plausible Synthesis Workflow start Start Materials: 3-chloro-4-fluoronitrobenzene Sodium methanesulfinate reaction1 Nucleophilic Aromatic Substitution Solvent: DMSO or DMF Heat start->reaction1 intermediate Intermediate: 2-Chloro-4-(methylsulfonyl)nitrobenzene reaction1->intermediate reaction2 Reduction of Nitro Group Reducing Agent: e.g., Fe/HCl or Catalytic Hydrogenation (H₂/Pd-C) intermediate->reaction2 product Final Product: This compound reaction2->product purification Purification Recrystallization or Column Chromatography product->purification

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Synthesis of 2-Chloro-4-(methylsulfonyl)nitrobenzene:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-fluoronitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Add sodium methanesulfinate (1.1 to 1.5 equivalents).

    • Heat the reaction mixture at a temperature range of 100-150 °C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4-(methylsulfonyl)nitrobenzene.

  • Reduction to this compound:

    • The reduction of the nitro group can be achieved using various methods. A common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid.

    • In a round-bottom flask, suspend the crude 2-chloro-4-(methylsulfonyl)nitrobenzene in a mixture of ethanol and water.

    • Add iron powder (excess, e.g., 3-5 equivalents) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir vigorously for several hours.

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is generally suitable for the analysis of aromatic amines.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split/splitless injection.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Detection: Mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Workflow for Purity Analysis

G cluster_analysis Analytical Workflow sample Sample of This compound hplc HPLC Analysis (Purity Assessment) sample->hplc gcms GC-MS Analysis (Identity Confirmation) sample->gcms data_hplc Chromatogram (Peak Area %) hplc->data_hplc data_gcms Mass Spectrum (Molecular Ion & Fragmentation) gcms->data_gcms

Caption: A typical analytical workflow for this compound.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. Substituted anilines are a common scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold:

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] Many FDA-approved kinase inhibitors contain an aniline or anilino-like core that interacts with the ATP-binding site of the kinase. The substituents on the aniline ring are critical for determining the potency, selectivity, and pharmacokinetic properties of the inhibitor.

The 3-chloro and 4-methylsulfonyl groups on the aniline ring of the title compound can potentially engage in specific interactions within a kinase active site. The chlorine atom can form halogen bonds, while the methylsulfonyl group can act as a hydrogen bond acceptor. These features make this compound an attractive starting material for the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Involvement:

Given its potential as a kinase inhibitor scaffold, molecules derived from this compound could potentially target various signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway or the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. These pathways are critical for tumor growth, proliferation, and angiogenesis.

Illustrative Kinase Inhibition Concept

G cluster_pathway Conceptual Kinase Inhibition ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (Proliferation, Survival) receptor->downstream Phosphorylation no_signal Signal Blocked atp ATP atp->receptor inhibitor Inhibitor derived from This compound inhibitor->receptor Binds to ATP pocket

Caption: Conceptual inhibition of a receptor tyrosine kinase by a molecule derived from this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, related chloroanilines are known to be toxic. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents. This technical guide has provided an overview of its known properties, a plausible and detailed synthetic protocol, and methods for its analysis. While further research is needed to fully elucidate its biological activity, its structural features suggest that it is a promising scaffold for the design of kinase inhibitors. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable starting point for the development of new and effective treatments for a range of diseases.

References

Spectroscopic and Synthetic Profile of 3-Chloro-4-methylsulfonylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-methylsulfonylaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural features, including a chloro group and a methylsulfonyl moiety, make it an intriguing building block for the synthesis of novel compounds with specific biological activities or material properties. This technical guide provides a summary of predicted spectroscopic data, a plausible synthetic pathway, and generalized experimental protocols for the characterization of this compound.

Predicted Spectroscopic Data

Due to the limited availability of public experimental data for this compound, the following spectroscopic data is predicted based on the analysis of structurally similar compounds and computational models. These values should serve as a reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
Aromatic-H (adjacent to -NH₂)6.8 - 7.0d1H
Aromatic-H (adjacent to -SO₂CH₃)7.2 - 7.4dd1H
Aromatic-H (between -Cl and -SO₂CH₃)7.5 - 7.7d1H
Amine (-NH₂)4.0 - 5.0br s2H
Methyl (-SO₂CH₃)3.0 - 3.2s3H
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ ppm)
C-NH₂145 - 148
C-Cl120 - 123
C-SO₂CH₃135 - 138
C-H (adjacent to -NH₂)115 - 118
C-H (adjacent to -SO₂CH₃)128 - 131
C-H (between -Cl and -SO₂CH₃)130 - 133
-SO₂C H₃44 - 46
Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C=C Stretch (Aromatic)1580 - 1620Medium
S=O Stretch (Sulfone)1300 - 1350 and 1120 - 1160Strong, Two Bands
C-N Stretch (Amine)1250 - 1350Medium
C-Cl Stretch700 - 800Strong
Predicted Mass Spectrometry Data
IonPredicted m/zComments
[M]⁺219/221Molecular ion with characteristic 3:1 isotopic pattern for chlorine.
[M - CH₃]⁺204/206Loss of a methyl radical from the sulfonyl group.
[M - SO₂CH₃]⁺140/142Loss of the methylsulfonyl group.

Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the chlorination and subsequent reduction of a suitable nitroaromatic precursor.

Synthetic Pathway Plausible Synthetic Pathway for this compound 4-Methylsulfonylaniline 4-Methylsulfonylaniline Acetanilide Intermediate Acetanilide Intermediate 4-Methylsulfonylaniline->Acetanilide Intermediate Acetic Anhydride Chlorinated Acetanilide Chlorinated Acetanilide Acetanilide Intermediate->Chlorinated Acetanilide Chlorinating Agent (e.g., NCS) This compound This compound Chlorinated Acetanilide->this compound Acid Hydrolysis

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol for Synthesis

Step 1: Acetylation of 4-Methylsulfonylaniline

  • Dissolve 4-methylsulfonylaniline in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated N-(4-methylsulfonylphenyl)acetamide by filtration, wash with water, and dry.

Step 2: Chlorination of N-(4-methylsulfonylphenyl)acetamide

  • Dissolve the acetanilide intermediate in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the chlorinated acetanilide.

Step 3: Hydrolysis to this compound

  • Suspend the chlorinated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Analysis Workflow

The following diagram outlines a general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic Analysis Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Sample IR IR Sample->IR KBr pellet or Nujol mull NMR NMR Sample->NMR Dissolve in deuterated solvent MS MS Sample->MS Direct infusion or GC/LC-MS Structure_Elucidation Structure Elucidation IR->Structure_Elucidation Functional Group ID NMR->Structure_Elucidation Connectivity and Environment MS->Structure_Elucidation Molecular Weight and Fragmentation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for spectroscopic analysis of synthesized compounds.

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more

    • Technique: Proton-decoupled

    • Relaxation delay: 2-5 s

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) interface.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI mode):

    • Ionization energy: 70 eV

    • Mass range: m/z 50-500

Disclaimer: The spectroscopic data provided in this guide is predicted and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-chloro-4-methylsulfonylaniline, a compound of interest in pharmaceutical and chemical research. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following sections detail the hazard classifications, toxicological data, experimental protocols, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) and should be consulted before handling this chemical. Key statements include:

  • Prevention: P261, P264, P270, P271, P280[2]

  • Response: P302+P352, P304+P340, P330, P362+P364[2]

  • Storage: P405[3]

  • Disposal: P501[3]

Toxicological Data

The toxicological profile of this compound is summarized below. These values are critical for risk assessment in a laboratory or manufacturing setting.

Table 2: Acute Toxicity Data

Route of ExposureSpeciesTestResultClassification
OralRatLD501053 mg/kg bw (male)[4]Category 4
DermalRatLD50ca. 765 mg/kg bw[4]Category 4
InhalationRatLC50> 7.62 mg/L air[4]Category 4

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are typically generated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425

The acute oral toxicity of a substance is determined to assess the adverse effects that may occur after oral administration of a single dose or multiple doses given within 24 hours.[5]

  • Principle: A stepwise procedure is used with a limited number of animals. The method allows for the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values (OECD 423) or permits the estimation of an LD50 with a confidence interval (OECD 425).[5] The fixed-dose procedure (OECD 420) aims to identify a dose that produces clear signs of toxicity without mortality.[6]

  • Animal Selection: Healthy, young adult rats are typically used.[7] Females are often preferred as they are generally slightly more sensitive.

  • Dose Administration: The test substance is administered by gavage in a single dose.[6] Animals are fasted before dosing.

  • Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][8] Body weight is recorded weekly.[6]

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy.[6]

Acute Dermal Toxicity - OECD Test Guideline 402

This test evaluates the potential adverse effects of short-term dermal exposure to a substance.[9]

  • Principle: The test substance is applied to the skin of experimental animals in graduated doses.[7]

  • Animal Selection: Adult rats, rabbits, or guinea pigs can be used.[10] The skin of the animals is prepared by clipping or shaving the dorsal area approximately 24 hours before the test.[8]

  • Dose Application: The substance is applied uniformly over a defined area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[8]

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.[8]

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[8]

Acute Inhalation Toxicity - OECD Test Guideline 403

This guideline is used to assess the health hazards associated with a single, short-term exposure to a substance via inhalation.[11]

  • Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period (typically 4 hours).[4][11]

  • Animal Selection: Rats are the preferred species.[12]

  • Exposure Conditions: The concentration of the test substance in the chamber is controlled and monitored. Either nose-only or whole-body exposure can be used.[4]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[11][12]

  • Pathology: A comprehensive necropsy is performed on all animals at the end of the study.[11]

Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[13]

  • Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal.[14]

  • Animal Selection: The albino rabbit is the preferred species.[14]

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a patch of skin and covered with a gauze patch for a 4-hour exposure period.[14]

  • Observation: The skin is examined for erythema and edema at specified intervals for up to 14 days.[14] The reversibility of any observed lesions is also assessed.[14]

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to produce irritation or damage to the eye.[15]

  • Principle: The test substance is applied in a single dose into one eye of an experimental animal.[16] The other eye remains untreated and serves as a control.[16]

  • Animal Selection: Healthy, adult albino rabbits are typically used.[15]

  • Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.[17]

  • Observation: The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.[16] The duration of the study is sufficient to evaluate the reversibility of the effects.[16]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The recommended PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[4]

  • Skin Protection: Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid breathing dust, fume, gas, mist, vapors, or spray.[19] Avoid contact with skin, eyes, and clothing.[19] Do not eat, drink, or smoke when using this product.[19]

  • Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed. Store locked up.[3] The material may darken in color during storage.[17]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoapWater Wash with Soap & Water SkinContact->WashWithSoapWater EyeContact Eye Contact RinseWithWater Rinse with Water for 15 min EyeContact->RinseWithWater Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth GetMedicalHelp Get Immediate Medical Help MoveToFreshAir->GetMedicalHelp WashWithSoapWater->GetMedicalHelp RinseWithWater->GetMedicalHelp RinseMouth->GetMedicalHelp

Caption: First aid workflow for exposure to this compound.

  • Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Get medical attention immediately.[20]

  • Skin Contact: Immediately flush the contaminated skin with plenty of soap and water.[20] Remove contaminated clothing and wash it before reuse.[21] If skin irritation or a rash occurs, get medical help.[4]

  • Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[20][22] Remove contact lenses if present and easy to do. Continue rinsing.[4] Get medical attention immediately.[20]

  • Ingestion: Rinse mouth with water.[21] Do NOT induce vomiting. Get emergency medical help immediately.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[21]

  • Specific Hazards: This chemical is combustible.[4] When heated to decomposition, it may emit toxic fumes of chlorine and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[17]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

AccidentalRelease Spill Accidental Release Occurs Evacuate Evacuate Personnel to Safe Areas Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate IgnitionSources Remove Ignition Sources Spill->IgnitionSources PPE Wear Appropriate PPE Evacuate->PPE Ventilate->PPE IgnitionSources->PPE Contain Contain Spill (dikes, absorbents) PPE->Contain Collect Collect Spillage Contain->Collect Dispose Dispose of in Accordance with Regulations Collect->Dispose Clean Clean and Decontaminate Area Dispose->Clean

Caption: Workflow for handling an accidental release.

  • Personal Precautions: Evacuate personnel to safe areas.[14] Ensure adequate ventilation.[23] Avoid breathing vapors, mist, or gas.[23] Wear appropriate personal protective equipment.[21]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains; discharge into the environment must be avoided.[4]

  • Methods for Cleaning Up: Contain the spill with dikes or absorbents to prevent migration.[21] Collect the spillage and place it in a suitable, closed container for disposal.[9]

Disposal Considerations

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4] Waste treatment methods should be in accordance with licensed collector's sorting instructions.[21]

Stability and Reactivity

  • Reactivity: May be sensitive to prolonged exposure to air and light.[4]

  • Chemical Stability: Stable under normal conditions.[17]

  • Incompatible Materials: Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[17]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[4]

This technical guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

An In-depth Technical Guide to 3-Chloro-4-substituted Anilines as Key Intermediates in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "3-Chloro-4-methylsulfonylaniline" did not yield specific, in-depth technical data, including detailed synthesis protocols or extensive biological applications under this name. The Chemical Abstracts Service (CAS) number initially associated with this query was found to correspond to a different molecule, Pirenperone. However, the structural motif of a 3-chloro-4-substituted aniline is a critical pharmacophore in the development of numerous kinase inhibitors.

This technical guide will therefore focus on a closely related and well-documented analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline . This compound is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor for ErbB-1 and ErbB-2 receptors, making it a highly relevant and illustrative example for the target audience. This guide will provide a comprehensive overview of its synthesis, properties, and role in drug development, adhering to the user's specified formatting requirements.

Introduction: The Role of Substituted Anilines in Oncology

Substituted anilines are fundamental building blocks in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[1] The specific arrangement of substituents on the aniline ring is crucial for achieving high-affinity binding to the ATP-binding pocket of target kinases, thereby modulating their activity. The 3-chloro-4-alkoxy/aryloxy aniline scaffold, in particular, is a privileged structure found in several approved drugs.[1] 3-Chloro-4-(3-fluorobenzyloxy)aniline serves as a quintessential example, forming the core of Lapatinib, a potent therapeutic for HER2-positive breast cancer.[1] Understanding the synthesis and properties of this intermediate is therefore of significant interest to drug development professionals.

Physicochemical and Spectroscopic Data

The properties of 3-Chloro-4-(3-fluorobenzyloxy)aniline are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

IdentifierValue
IUPAC Name 3-Chloro-4-((3-fluorobenzyl)oxy)aniline
CAS Number 201741-01-9
Molecular Formula C₁₃H₁₁ClFNO
Molecular Weight 251.69 g/mol
PropertyValue
Melting Point Data not consistently available in search results
Boiling Point Estimated >300 °C at 760 mmHg
LogP Estimated ~3.5-4.0

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline

The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline is typically achieved through a two-step process starting from commercially available materials. The general workflow involves a Williamson ether synthesis followed by the reduction of a nitro group.

Experimental Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol D 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene A->D B 3-Fluorobenzyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D D_clone 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene E Reducing Agent (e.g., Fe/NH₄Cl) Solvent (e.g., Ethanol/Water) F 3-Chloro-4-((3-fluorobenzyl)oxy)aniline E->F D_clone->F

Caption: Synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene (Williamson Ether Synthesis)

This step involves the O-alkylation of 2-chloro-4-nitrophenol with 3-fluorobenzyl bromide.

  • Reagents and Materials:

    • 2-Chloro-4-nitrophenol

    • 3-Fluorobenzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a round-bottom flask, add 2-chloro-4-nitrophenol and potassium carbonate to a solvent such as DMF or acetone.

    • Stir the mixture at room temperature.

    • Add 3-fluorobenzyl bromide to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)aniline (Nitro Group Reduction)

This step reduces the nitro-intermediate to the desired aniline.

  • Reagents and Materials:

    • 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, create a mixture of ethanol and water.

    • Add 2-Chloro-1-((3-fluorobenzyl)oxy)-4-nitrobenzene, iron powder, and ammonium chloride to the solvent mixture.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Wash the filter cake with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-Chloro-4-((3-fluorobenzyl)oxy)aniline.

Quantitative Data from a Representative Synthesis

The following table summarizes typical yields for the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline as described in the literature.

StepReactionStarting MaterialsProductYield (%)Reference
1 & 2Condensation & Reduction1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol3-Chloro-4-(3-fluorobenzyloxy)aniline82 (overall)--INVALID-LINK--[2]

Application in Drug Development: Synthesis of Lapatinib

3-Chloro-4-(3-fluorobenzyloxy)aniline is a crucial intermediate in the multi-step synthesis of Lapatinib. It provides the core aniline structure that engages with the hinge region of the EGFR/HER2 kinase domain.

Logical Relationship Diagram: Role in Lapatinib Synthesis

G Intermediate 3-Chloro-4-(3-fluorobenzyloxy)aniline Coupling Nucleophilic Aromatic Substitution Reaction Intermediate->Coupling Quinazoline Substituted Quinazoline Core (e.g., 4-chloro-6-iodoquinazoline) Quinazoline->Coupling Lapatinib_core Core Lapatinib Structure Coupling->Lapatinib_core Final_steps Further Functionalization (e.g., Suzuki Coupling, Reductive Amination) Lapatinib_core->Final_steps Lapatinib Lapatinib Final_steps->Lapatinib

Caption: Role of the aniline intermediate in the synthesis of Lapatinib.

The synthesis of Lapatinib involves the coupling of 3-Chloro-4-(3-fluorobenzyloxy)aniline with a functionalized quinazoline ring system.[3] This is typically followed by further chemical modifications to install the side chain that improves the drug's solubility and pharmacokinetic properties.[4][5]

Conclusion

While direct, extensive literature on this compound is scarce, the analysis of its close analogue, 3-Chloro-4-(3-fluorobenzyloxy)aniline, provides a valuable and detailed technical overview for researchers in drug development. The synthetic pathways are robust and utilize standard organic chemistry techniques. The critical role of this aniline derivative in the synthesis of a blockbuster oncology drug, Lapatinib, underscores the importance of this structural class. This guide serves as a practical reference for the synthesis and application of 3-chloro-4-substituted anilines as vital intermediates in the creation of targeted therapies.

References

Methodological & Application

HPLC method for 3-Chloro-4-methylsulfonylaniline analysis

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-4-methylsulfonylaniline has been developed. This application note provides a comprehensive protocol for the quantitative determination of this compound, tailored for researchers, scientists, and professionals in drug development. The method is designed for high sensitivity, specificity, and robustness, making it suitable for purity analysis and quality control.

Introduction

This compound is a chemical compound of interest in pharmaceutical synthesis. Ensuring its purity is critical for the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution and sensitivity.[1] This document details a reverse-phase HPLC (RP-HPLC) method for the accurate analysis of this compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

  • Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for optimal separation.[2]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Elution Program

A gradient elution is employed to ensure the effective separation of the analyte from potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
20.18020
25.08020
Sample and Standard Preparation
  • Standard Solution : Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Further dilute this stock solution to a working concentration of 0.1 mg/mL with the same diluent.[3]

  • Sample Solution : Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the same diluent as the standard solution. It is crucial to filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.[3]

Data Presentation

The following table is an example of how to summarize quantitative data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
StandardtRAreaS0.100100
Sample 1tRArea1Conc1P1
Sample 2tRArea2Conc2P2

Note: This table should be populated with experimental data.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this analytical protocol.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter Sample Solution dilute->filter For Sample Only inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_output Method Output compound This compound (Analyte) hplc HPLC compound->hplc is analyzed by rp Reverse-Phase hplc->rp c18 C18 Column rp->c18 uv UV Detection c18->uv purity Purity Assessment uv->purity provides data for quant Quantification uv->quant provides data for qc Quality Control purity->qc quant->qc

Caption: Logical relationship of the analytical method and its application.

References

Application Notes and Protocols for the NMR Characterization of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of synthesized organic molecules like 3-Chloro-4-methylsulfonylaniline. As an important intermediate in the synthesis of pharmaceuticals and other bioactive compounds, confirming its chemical structure is a critical step in quality control.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, ¹H NMR is used to confirm the substitution pattern on the aromatic ring and the presence of the amine and methylsulfonyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and methylsulfonyl groups.

  • ¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms in the molecule. This technique is crucial for confirming the carbon framework of the benzene ring and identifying the carbons of the methylsulfonyl group.

A comprehensive NMR analysis provides unambiguous evidence of the molecular structure, which is essential for regulatory submissions and ensuring the consistency of biological and chemical properties.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additivity of substituent chemical shift (SCS) effects on a benzene ring (¹H: 7.27 ppm, ¹³C: 128.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5 - 7.7Doublet (d)J(H-2, H-6) ≈ 2.0-2.5
H-5~7.8 - 8.0Doublet (d)J(H-5, H-6) ≈ 8.5-9.0
H-6~6.8 - 7.0Doublet of doublets (dd)J(H-6, H-5) ≈ 8.5-9.0, J(H-6, H-2) ≈ 2.0-2.5
-NH₂~4.0 - 5.0Broad singlet (br s)-
-SO₂CH₃~3.1 - 3.3Singlet (s)-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~148 - 152
C-2~118 - 122
C-3~130 - 134
C-4~135 - 139
C-5~128 - 132
C-6~114 - 118
-SO₂CH₃~44 - 48

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for similar aniline derivatives and is a suitable first choice. If solubility is an issue, or if the amine proton signal is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 300-600 MHz NMR spectrometer.

  • General Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single pulse (zg30 or similar).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

3. Data Processing

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualization

Caption: Structure of this compound with proton assignments.

workflow start Start: This compound Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr NMR Data Acquisition (¹H and ¹³C Spectra) prep->nmr processing Data Processing (FT, Phasing, Baseline Correction) nmr->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis report Final Report (Structure Confirmation & Purity Assessment) analysis->report

Caption: Workflow for NMR characterization.

Application Note: GC-MS Analysis of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methylsulfonylaniline is an aromatic amine derivative containing both a chlorine atom and a methylsulfonyl group. As a substituted aniline, it is of interest in pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

The following protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating this compound from a sample matrix. This is a general procedure and may need optimization based on the specific sample matrix.

  • Reagents and Materials:

    • This compound standard

    • Ethyl acetate (GC grade)

    • Sodium sulfate (anhydrous)

    • Deionized water

    • pH adjustment solutions (e.g., 1M NaOH, 1M HCl)

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • GC vials with inserts

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a 50 mL centrifuge tube.

    • For solid samples, dissolve in a suitable volume of deionized water.

    • Adjust the pH of the aqueous sample to >11 using 1M NaOH to ensure the aniline is in its free base form.

    • Add 10 mL of ethyl acetate to the tube.

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction (steps 4-7) two more times, combining the organic extracts.

    • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 1 mL.

    • Transfer the concentrated extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic amines. Optimization may be required for specific instruments.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Injector: Splitless mode, 250°C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.[1]

      • Ramp 1: 10°C/min to 240°C.[1][3]

      • Hold at 240°C for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 280°C.[2]

    • Scan Mode: Full scan from m/z 50-450.[1]

    • Solvent Delay: 3 minutes.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The exact retention time and mass fragments should be confirmed by running a standard under the specified conditions.

ParameterExpected ValueNotes
Retention Time (RT) ~15 - 20 minThis is an estimated range and is highly dependent on the specific GC conditions and column used. A standard should be run to determine the exact RT.
Molecular Ion (M+) m/z 219 and 221 (approx. 3:1 ratio)The molecular formula is C7H8ClNO2S. The presence of a chlorine atom results in a characteristic M+ and M+2 isotopic pattern.
Major Fragment Ions To be determined experimentallyExpected fragments may include loss of CH3 (m/z 204/206), loss of SO2 (m/z 155/157), and other fragments characteristic of substituted anilines and sulfones.
Limit of Detection (LOD) Low ng/mL rangeDependent on instrument sensitivity and sample matrix.
Limit of Quantitation (LOQ) Mid-to-high ng/mL rangeDependent on instrument sensitivity and sample matrix.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Water (if solid) sample->dissolve ph_adjust Adjust pH > 11 dissolve->ph_adjust lle Liquid-Liquid Extraction with Ethyl Acetate ph_adjust->lle separate Separate Organic Layer lle->separate dry Dry with Na2SO4 separate->dry concentrate Concentrate under N2 dry->concentrate vial Transfer to GC Vial concentrate->vial injection Injection (Splitless) vial->injection separation GC Separation (HP-5MS Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection (m/z 50-450) ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum identification Compound Identification (RT and Mass Spectrum) mass_spectrum->identification quantification Quantification (Peak Area) identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol for sample preparation using liquid-liquid extraction is effective for isolating the analyte from various matrices. The specified GC-MS conditions are optimized for good chromatographic separation and sensitive detection. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this and structurally related compounds.

References

Application Notes and Protocols for the Use of 3-Chloro-4-methylsulfonylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Chloro-4-methylsulfonylaniline as a key intermediate in the preparation of pharmaceutical compounds, particularly kinase inhibitors. While specific protocols for this exact molecule are not widely published, the following information is based on well-established synthetic methodologies for structurally analogous compounds and provides a robust framework for its utilization in drug discovery and development.

Introduction

This compound is a substituted aniline derivative with potential as a building block in the synthesis of biologically active molecules. The presence of the chloro and methylsulfonyl groups on the aniline ring imparts specific electronic and steric properties that can be exploited in the design of targeted therapies. Aniline derivatives are crucial components of many kinase inhibitors, often serving as the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. This document outlines a plausible synthetic route to a key pharmaceutical intermediate derived from this compound and discusses its likely application in the development of kinase inhibitors targeting signaling pathways implicated in cancer.

Synthesis of a Key Pharmaceutical Intermediate

A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline ring. The following protocol describes a representative synthesis of a 4-anilinoquinazoline intermediate from this compound. This reaction is analogous to the synthesis of intermediates for approved kinase inhibitors like Lapatinib and Gefitinib.

Experimental Protocol: Synthesis of N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Isopropanol (IPA)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 equivalent) and isopropanol.

  • Stir the mixture at room temperature to dissolve the aniline.

  • To the stirred solution, add 4-chloroquinazoline (1.05 equivalents) followed by diisopropylethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol.

  • Dry the product under vacuum to obtain the desired N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine.

Quantitative Data

The following tables summarize typical reaction yields for the synthesis of substituted anilines and their subsequent conversion to anilinoquinazoline intermediates, based on analogous reactions reported in the literature. These values can serve as a benchmark for the synthesis involving this compound.

Table 1: Representative Yields for the Synthesis of Substituted Anilines via Nitro Group Reduction

Starting MaterialReducing Agent/CatalystSolventYield (%)
1-Chloro-2-(isopentyloxy)-4-nitrobenzeneFe / NH₄ClEthanol/Water80-90%
1-Chloro-2-(isopentyloxy)-4-nitrobenzeneH₂ / Pd/CToluene/Ethanol>90%
2-Chloro-4-nitrotolueneFe / HClWater~83%
3-chloro-4-fluoronitrobenzeneH₂ / Pt/C(solvent-free)>94%

Table 2: Representative Yields for the Synthesis of 4-Anilinoquinazoline Intermediates

Aniline IntermediateHeterocycleSolventYield (%)
3-Chloro-4-fluoroaniline4-Chloro-6-iodoquinazolineIsopropanol>90%
3-Ethynylaniline(quinazoline derivative)Isopropanol~85%
3-aminobenzonitrile4-chloro-6,7-dimethoxyquinazolinen-Butanol~95%

Application in Kinase Inhibitor Synthesis & Signaling Pathway

Substituted anilines are critical pharmacophores in a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the action of specific tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The intermediate synthesized from this compound is a likely precursor for inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Overactivity of these pathways is implicated in the development and progression of various solid tumors, including breast, lung, and colon cancers.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Dimerization & Autophosphorylation Ligand->EGFR_HER2 Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR Activates Intermediate This compound -derived Kinase Inhibitor Intermediate->EGFR_HER2 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis (Programmed Cell Death) PI3K_AKT_mTOR->Apoptosis Inhibits

EGFR/HER2 signaling and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of a final kinase inhibitor drug substance from this compound would typically follow the workflow outlined below.

Kinase_Inhibitor_Synthesis_Workflow Start Start: this compound Reaction Reaction with 4-Chloroquinazoline Start->Reaction Intermediate Formation of N-(3-chloro-4-(methylsulfonyl)phenyl)quinazolin-4-amine Reaction->Intermediate Purification1 Purification (Filtration/Washing) Intermediate->Purification1 Further_Functionalization Further Functionalization (e.g., Suzuki Coupling) Purification1->Further_Functionalization API Final Active Pharmaceutical Ingredient (API) Further_Functionalization->API Purification2 Final Purification (Crystallization/Chromatography) API->Purification2 QC Quality Control (HPLC, NMR, MS) Purification2->QC

General workflow for kinase inhibitor synthesis.

Conclusion

This compound is a valuable intermediate for the synthesis of pharmaceutical compounds, particularly those targeting protein kinases. The protocols and data presented, derived from closely related analogues, provide a strong foundation for its use in research and development. The synthetic route to quinazoline-based intermediates is well-established and generally high-yielding. The resulting compounds have the potential to inhibit key signaling pathways, such as the EGFR/HER2 cascade, which are critical targets in oncology. Researchers and scientists in drug development can utilize this information to explore novel therapeutic agents based on this versatile chemical scaffold.

Application Notes and Protocols for 3-Chloro-4-methylsulfonylaniline as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-4-methylsulfonylaniline as a versatile precursor in the synthesis of potential agrochemical candidates. The protocols are based on established chemical transformations and analogies to known agrochemical synthesis pathways.

Introduction

This compound is a substituted aniline that serves as a valuable building block in organic synthesis. The presence of a chloro group, a methylsulfonyl group, and an amino group on the aromatic ring provides multiple reactive sites for the construction of complex molecules. In the agrochemical industry, substituted anilines are crucial intermediates for a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it an interesting candidate for the development of novel active ingredients.

Application Note 1: Synthesis of a Phenylpyrazole Herbicide Candidate

Phenylpyrazole derivatives are a well-established class of herbicides known for their efficacy. The following protocol outlines a hypothetical multi-step synthesis of a novel phenylpyrazole derivative for herbicidal screening, starting from this compound.

Synthesis Pathway Overview

The overall synthesis involves the diazotization of this compound, followed by a Sandmeyer reaction to introduce a cyano group. The resulting nitrile is then converted to an amidine, which is subsequently cyclized with a β-ketoester to form the pyrazole ring.

G A This compound B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN) C->D E 2-Chloro-4-(methylsulfonyl)benzonitrile D->E F Amidine Formation (1. LiN(TMS)2, 2. NH4Cl) E->F G 2-Chloro-4-(methylsulfonyl)benzamidine F->G H Cyclization (Ethyl acetoacetate, Base) G->H I Phenylpyrazole Herbicide Candidate H->I

Figure 1: Synthesis workflow for a phenylpyrazole herbicide candidate.
Quantitative Data

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
12-Chloro-4-(methylsulfonyl)benzonitrileThis compound215.6585>98
22-Chloro-4-(methylsulfonyl)benzamidine2-Chloro-4-(methylsulfonyl)benzonitrile232.6890>97
3Phenylpyrazole Herbicide Candidate2-Chloro-4-(methylsulfonyl)benzamidine-75>99
Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzonitrile

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (20.57 g, 100 mmol) in a mixture of concentrated hydrochloric acid (60 mL) and water (60 mL).

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (10.8 g, 120 mmol) and sodium cyanide (6.4 g, 130 mmol) in water (100 mL). Warm the solution to 60 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Control the rate of addition to maintain the reaction temperature between 60-70 °C.

  • Work-up: After the addition is complete, stir the mixture at 70 °C for 1 hour. Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 2-chloro-4-(methylsulfonyl)benzonitrile as a white solid.

Step 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzamidine

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(methylsulfonyl)benzonitrile (10.78 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Amidine Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1.0 M in THF, 55 mL, 55 mmol) dropwise. Stir the mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-(methylsulfonyl)benzamidine.

Step 3: Synthesis of the Phenylpyrazole Herbicide Candidate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzamidine (4.65 g, 20 mmol) and ethyl acetoacetate (2.86 g, 22 mmol) in ethanol (50 mL).

  • Cyclization: Add sodium ethoxide (1.63 g, 24 mmol) to the solution and reflux the mixture for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain the final phenylpyrazole herbicide candidate.

Application Note 2: Synthesis of a Phenylurea Herbicide Candidate

Phenylurea herbicides are another important class of agrochemicals. The aniline functionality of this compound can be readily converted into a urea moiety.

Synthesis Pathway

G A This compound B Urea Formation (Dimethylcarbamoyl chloride, Pyridine) A->B C Phenylurea Herbicide Candidate B->C

Figure 2: Synthesis of a phenylurea herbicide candidate.
Quantitative Data

ProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
Phenylurea Herbicide CandidateThis compound278.7492>98
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (4.11 g, 20 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction: Add pyridine (1.74 g, 22 mmol) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add dimethylcarbamoyl chloride (2.37 g, 22 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenylurea herbicide candidate as a solid. The product can be further purified by recrystallization if necessary.

Hypothetical Mode of Action

The synthesized herbicide candidates would require biological screening to determine their mode of action. Phenylpyrazole herbicides often target the enzyme protoporphyrinogen oxidase (PPO), while phenylurea herbicides typically inhibit photosystem II.

G cluster_0 Phenylpyrazole Candidate cluster_1 Phenylurea Candidate A PPO Inhibition B Protoporphyrin IX Accumulation A->B C Cell Membrane Disruption B->C D Photosystem II Inhibition E Electron Transport Chain Blockage D->E F Inhibition of Photosynthesis E->F

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4-methylsulfonylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strong electron-withdrawing nature of the methylsulfonyl group and the presence of a reactive chlorine atom, which allows for the strategic introduction of diverse aryl and heteroaryl moieties.

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. However, the use of electron-deficient aryl chlorides such as this compound can be challenging due to the inherent stability of the C-Cl bond.[1] This protocol outlines a generalized yet effective methodology, drawing upon established procedures for similar electron-deficient substrates, to facilitate the successful synthesis of novel biaryl compounds.

Reaction Principle and Pathway

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The widely accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[2][3]

Representative Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling of this compound reactant1 This compound plus1 + reactant1->plus1 reactant2 Arylboronic Acid (R-B(OH)2) plus1->reactant2 arrow Pd Catalyst, Base Solvent, Heat reactant2->arrow product Coupled Product arrow->product plus2 + product->plus2 side_product Byproducts plus2->side_product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100-12012-2475-95
2Pd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃ (3)Toluene1101670-90
3PdCl₂(dppf) (5)-K₂CO₃ (2.5)DMF1008-1665-85
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol/H₂O851260-80

Note: Yields are representative and will vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

Experimental Protocols

This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., SPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Deionized water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Experimental Workflow:

G A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B 1. C Solvent Addition (Degassed Solvent) B->C 2. D Heating and Stirring (e.g., 100-120 °C) C->D 3. E Reaction Monitoring (TLC or LC-MS) D->E 4. F Workup (Cooling, Extraction) E->F 5. G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS) G->H 7.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly to the flask. If generating the catalyst in situ, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a separate vial and add the mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and thorough purging of the reaction vessel.
Low reaction temperatureThe activation of the C-Cl bond may require higher temperatures.
Formation of side productsHomocoupling of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv.).
ProtodeborylationEnsure anhydrous conditions for the base and solvent if water is not part of the solvent system.
Decomposition of starting materials or productProlonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Applications in Drug Development

The biaryl scaffolds synthesized from this compound are of significant interest in drug discovery. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule. The resulting biaryl structures are core components of numerous biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to readily diversify the aryl group via Suzuki coupling makes this a powerful strategy for generating libraries of novel compounds for biological screening. The presence of chlorine in pharmaceuticals is a common feature, with many FDA-approved drugs containing this halogen.[4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of an amine with an aryl halide or pseudohalide, providing a versatile route to a wide array of arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 3-Chloro-4-methylsulfonylaniline. The presence of both a chloro substituent and a strong electron-withdrawing methylsulfonyl group on the aniline ring presents unique challenges and considerations for this transformation. The electron-deficient nature of the substrate can influence catalyst selection, reaction kinetics, and overall efficiency. Therefore, careful optimization of the reaction parameters, including the choice of palladium precatalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired N-aryl-3-chloro-4-methylsulfonylaniline products.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.[1] The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the coupling partner of this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The this compound coordinates to the palladium center. A base then deprotonates the aniline's amino group to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The selection of a suitable ligand is critical to facilitate the reductive elimination step and prevent side reactions. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.[2]

Data Presentation: Survey of Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterTypical RangeNotes
Palladium Precatalyst 1-5 mol%Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-ligand complexes are common.[3]
Ligand 1.5-10 mol%Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often effective for aryl chlorides.[1]
Base 1.5-2.5 equivalentsStrong bases like NaOtBu or K₃PO₄ are frequently used.[1]
Solvent 0.1-1.0 MAnhydrous toluene or dioxane are common choices.[1]
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl chlorides.[1]
Reaction Time 2-24 hoursMonitored by TLC or GC-MS for completion.[1]

Table 2: Catalyst Systems for Amination of Electron-Deficient Aryl Chlorides

Palladium PrecatalystLigandBaseSolventExpected Yield Range (%)
Pd₂(dba)₃XPhosNaOtBuToluene75-95
Pd(OAc)₂RuPhosK₃PO₄Dioxane70-90
Pd₂(dba)₃BrettPhosLHMDSTHF70-92

Note: Yields are highly dependent on the specific amine coupling partner and require optimization.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with a Strong Base

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl Halide (e.g., Bromobenzene, 1.1 mmol, 1.1 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the aryl halide to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Protocol 2: Procedure with a Weaker Base

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.1 mmol, 1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)

  • Anhydrous Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the aryl halide to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (this compound) Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NHR'(L) Ar-Pd(II)-N(H)R'(L) Amine_Coordination->Ar-Pd(II)-NHR'(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'(L)->Deprotonation Ar-Pd(II)-NR'(L) Ar-Pd(II)-NR'(L) Deprotonation->Ar-Pd(II)-NR'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Reagents Charge Schlenk flask with: - Pd Precatalyst - Ligand - Base - this compound - Aryl Halide Inert_Atmosphere Evacuate and backfill with inert gas (3x) Charge_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous solvent via syringe Inert_Atmosphere->Add_Solvent Precatalyst_Formation Stir at RT (10-15 min) for precatalyst formation Add_Solvent->Precatalyst_Formation Heating Heat to desired temperature (80-120 °C) Precatalyst_Formation->Heating Monitoring Monitor reaction by TLC or GC-MS Heating->Monitoring Cooling_Quenching Cool to RT and quench with water Monitoring->Cooling_Quenching Reaction Complete Extraction Extract with organic solvent Cooling_Quenching->Extraction Purification Wash, dry, concentrate, and purify by column chromatography Extraction->Purification

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Synthesis of 3-Chloro-4-methylsulfonylaniline Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-Chloro-4-methylsulfonylaniline and its derivatives, key intermediates in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The outlined multi-step synthesis is designed to be efficient and reproducible, yielding high-purity compounds for further investigation.

Introduction

This compound and its analogs are important building blocks in the synthesis of a variety of biologically active molecules. The presence of the chloro and methylsulfonyl groups on the aniline ring provides a unique electronic and steric profile, making it a valuable scaffold for the design of targeted therapies. This protocol details a reliable synthetic route starting from a commercially available precursor.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from 3-chloroaniline. The first step involves the introduction of a methylthio group at the 4-position of the aniline ring, followed by the oxidation of the resulting 3-chloro-4-(methylthio)aniline to the target methylsulfonyl compound. Subsequent derivatization of the aniline nitrogen allows for the creation of a library of related compounds.

Synthesis_Workflow Start 3-Chloroaniline Step1 Thiocyanation & Methylation Start->Step1 1. (SCN)₂, CH₃OH 2. NaBH₄, (CH₃)₂SO₄ Intermediate 3-Chloro-4-(methylthio)aniline Step1->Intermediate Step2 Oxidation Intermediate->Step2 m-CPBA or Oxone® CH₂Cl₂ or CH₃OH/H₂O Product This compound Step2->Product Step3 Derivatization (e.g., Acylation) Product->Step3 Acyl chloride or anhydride, base Derivatives This compound Derivatives Step3->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-(methylthio)aniline

This procedure is adapted from a general method for the preparation of aniline thioethers.[1]

Materials:

  • 3-Chloroaniline

  • Ammonium thiocyanate

  • Bromine

  • Methanol

  • Sodium borohydride

  • Dimethyl sulfate

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Thiocyanation: In a flask equipped with a stirrer, dissolve 3-chloroaniline (1 eq) in methanol. Cool the solution to 0-5 °C in an ice bath. In a separate flask, dissolve ammonium thiocyanate (2.2 eq) in methanol and cool to 0-5 °C. Slowly add bromine (1.1 eq) to the ammonium thiocyanate solution while maintaining the temperature below 10 °C. After the addition is complete, stir the resulting thiocyanogen solution for 30 minutes. Add this solution dropwise to the 3-chloroaniline solution over 1-2 hours, keeping the temperature at 0-5 °C. After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Reduction and Methylation: Cool the reaction mixture back to 0-5 °C. Slowly add sodium borohydride (2.5 eq) in small portions. After the addition, stir the mixture for 1 hour at room temperature. Cool the mixture again to 0-5 °C and add dimethyl sulfate (1.2 eq) dropwise. Following the addition, add a solution of sodium hydroxide (3 eq) in water dropwise, ensuring the temperature does not exceed 20 °C. Stir the mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous mixture with diethyl ether (3 x). Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Evaporate the ether to yield the crude product. The crude 3-chloro-4-(methylthio)aniline can be purified by recrystallization from a suitable solvent like methylcyclohexane to yield a solid product.[1]

Quantitative Data:

ParameterValueReference
Starting Material3-Chloroaniline
Key Reagents(SCN)₂, NaBH₄, (CH₃)₂SO₄[1]
SolventMethanol[1]
Reaction Temperature0-25 °C[1]
Reaction Time18-24 hours (total)[1]
Product3-Chloro-4-(methylthio)aniline
Melting Point73.5-74.5 °C[1]
Step 2: Synthesis of this compound

This procedure involves the oxidation of the methylthio group to a methylsulfonyl group.

Materials:

  • 3-Chloro-4-(methylthio)aniline

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane or Methanol/Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Oxidation: Dissolve 3-chloro-4-(methylthio)aniline (1 eq) in dichloromethane. Cool the solution to 0-5 °C. Add a solution of m-CPBA (2.2 eq) in dichloromethane dropwise over 1 hour. After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data:

ParameterValue
Starting Material3-Chloro-4-(methylthio)aniline
Oxidizing Agentm-CPBA or Oxone®
SolventDichloromethane or Methanol/Water
Reaction Temperature0 °C to room temperature
Reaction Time4-6 hours
ProductThis compound
Step 3: Synthesis of N-(3-chloro-4-(methylsulfonyl)phenyl)acetamide (A Derivative)

This procedure describes a representative derivatization of the aniline group by acylation.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Acylation: Dissolve this compound (1 eq) in dichloromethane and add pyridine (1.5 eq). Cool the mixture to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude acetamide derivative can be purified by recrystallization.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Acylating AgentAcetic anhydride or Acetyl chloride
BasePyridine or Triethylamine
SolventDichloromethane
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
ProductN-(3-chloro-4-(methylsulfonyl)phenyl)acetamide

Logical Relationship of Synthesis Steps

Logical_Relationship cluster_0 Core Synthesis cluster_1 Derivatization Start Starting Material (3-Chloroaniline) Intermediate Key Intermediate (3-Chloro-4-(methylthio)aniline) Start->Intermediate Step 1: Thiomethylation Product Target Molecule (this compound) Intermediate->Product Step 2: Oxidation Derivatives Derivative Library Product->Derivatives Step 3: Functionalization

Caption: Logical flow from starting material to final derivatives.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent. For example, bromine, dimethyl sulfate, and m-CPBA are corrosive and toxic.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound and its derivatives. The methods described are suitable for laboratory-scale synthesis and can be adapted for the production of a variety of analogs for drug discovery and development programs. The clear, step-by-step instructions and tabulated data are intended to facilitate the reproduction of these procedures by skilled researchers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methylsulfonylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 2-chloro-4-(methylsulfonyl)nitrobenzene. This method is favored for its high conversion rates and selectivity. The reduction of the nitro group to an amine is a well-established transformation in organic synthesis.

Q2: What are the potential by-products I should be aware of during the synthesis of this compound?

A2: By-product formation is a critical factor to control for achieving high purity. The primary by-products can be categorized as follows:

  • Incomplete Reduction Intermediates: The reduction of the nitro group proceeds through several stages. If the reaction is not driven to completion, intermediates such as 2-chloro-4-(methylsulfonyl)nitrosobenzene and N-(2-chloro-4-(methylsulfonyl)phenyl)hydroxylamine can remain as impurities.

  • Condensation Products: These reactive intermediates can condense with each other to form dimeric impurities, including azoxy and azo compounds, which are often colored.

  • Dehalogenation Product: A significant potential by-product is 4-(methylsulfonyl)aniline, which results from the cleavage of the carbon-chlorine bond (hydrodechlorination). This is a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1]

  • Isomeric Impurities: Impurities may also arise from the starting materials. For instance, the synthesis of 2-chloro-4-(methylsulfonyl)nitrobenzene might produce isomeric variants that would be carried through the reduction step.

Q3: How can I minimize the formation of the dehalogenation by-product, 4-(methylsulfonyl)aniline?

A3: Minimizing dehalogenation is crucial for obtaining the desired product in high purity. Here are several strategies:

  • Catalyst Selection: The choice of catalyst is critical. While palladium on carbon (Pd/C) is a highly active catalyst, it is also more prone to causing dehalogenation. Platinum on carbon (Pt/C) or Raney Nickel may offer better selectivity for the nitro group reduction while minimizing the loss of the chlorine atom. The use of sulfided platinum catalysts has also been shown to suppress dehalogenation in similar systems.[1]

  • Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) generally disfavor the hydrodehalogenation side reaction.[1]

  • pH Control: Maintaining a slightly basic pH during the reaction can help to suppress dehalogenation. The addition of a small amount of a mild base, such as sodium carbonate or sodium bicarbonate, can be beneficial.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for monitoring the progress of the reaction and quantifying the purity of the final product. A reverse-phase C18 column is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities, often without the need for reference standards for each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete or Sluggish Reaction 1. Catalyst Inactivity: The catalyst may be old, poisoned, or used in insufficient quantity. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. 4. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Catalyst: Use fresh, high-quality catalyst. Increase the catalyst loading. Ensure starting materials and solvents are free of potential catalyst poisons (e.g., sulfur compounds). 2. Hydrogen Pressure: Increase the hydrogen pressure within the recommended safe limits for the equipment. 3. Stirring: Ensure vigorous and efficient stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer. 4. Temperature: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for by-product formation.
Significant Formation of Dehalogenation By-product (4-(methylsulfonyl)aniline) 1. Highly Active Catalyst: Palladium-based catalysts are known to promote dehalogenation. 2. Harsh Reaction Conditions: High temperature and/or high hydrogen pressure can favor dehalogenation. 3. Acidic Reaction Medium: An acidic environment can promote the cleavage of the C-Cl bond.1. Catalyst Choice: Switch to a more selective catalyst such as Platinum on Carbon (Pt/C), a sulfided platinum catalyst, or Raney Nickel.[1] 2. Reaction Conditions: Lower the reaction temperature and hydrogen pressure. 3. pH Adjustment: Add a small amount of a mild inorganic base (e.g., sodium carbonate) to the reaction mixture to maintain a neutral or slightly basic pH.[1]
Presence of Colored Impurities in the Final Product 1. Incomplete Reduction: The presence of yellow, orange, or red colors often indicates the formation of azoxy and azo by-products from the condensation of nitroso and hydroxylamine intermediates.1. Reaction Time: Increase the reaction time to ensure complete conversion of all intermediates. 2. Catalyst Activity: Ensure the catalyst is sufficiently active and present in an adequate amount. 3. Purification: These colored impurities can often be removed by recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water).
Difficult Product Isolation/Purification 1. Complex Mixture of By-products: A non-optimized reaction can lead to a complex mixture that is difficult to purify. 2. Inappropriate Work-up Procedure: The work-up procedure may not be effective in removing all impurities.1. Reaction Optimization: Re-evaluate and optimize the reaction conditions (catalyst, temperature, pressure, time) to minimize by-product formation. 2. Work-up and Purification: After filtration of the catalyst, consider an acidic wash to remove basic impurities, followed by neutralization and extraction. Column chromatography on silica gel may be necessary for high purity.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations.

Materials:

  • 2-chloro-4-(methylsulfonyl)nitrobenzene

  • Catalyst (e.g., 5% Pt/C or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Mild base (optional, e.g., Sodium Carbonate)

Procedure:

  • Reactor Setup: In a pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control, add 2-chloro-4-(methylsulfonyl)nitrobenzene and the solvent.

  • Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the reactor. If desired, add a small amount of a mild base.

  • Purging: Seal the reactor and purge several times with an inert gas, followed by several purges with hydrogen gas to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by periodically taking samples for analysis by HPLC or TLC. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.

Analytical Methods for Impurity Profiling

The following are suggested starting conditions for the analysis of the reaction mixture and the final product. Method development and optimization will be required.

Table 1: HPLC Method Parameters

ParameterSuggested Conditions
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 80:20 A:B) and ramp up the organic phase (B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: GC-MS Method Parameters

ParameterSuggested Conditions
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Table 3: NMR Analysis

ParameterSuggested Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Analysis Acquire ¹H and ¹³C NMR spectra. Purity can be assessed by comparing the integrals of the product signals to those of any impurities.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Product 2_chloro_4_methylsulfonyl_nitrobenzene 2-Chloro-4-(methylsulfonyl)nitrobenzene 3_chloro_4_methylsulfonylaniline This compound 2_chloro_4_methylsulfonyl_nitrobenzene->3_chloro_4_methylsulfonylaniline Catalytic Hydrogenation (e.g., H₂, Pt/C)

Caption: Synthetic pathway for this compound.

Byproduct_Formation Start 2-Chloro-4-(methylsulfonyl)nitrobenzene Product This compound Start->Product Desired Reaction Incomplete_Reduction Incomplete Reduction (Nitroso, Hydroxylamine) Start->Incomplete_Reduction Side Reaction Dehalogenation Dehalogenation (4-(Methylsulfonyl)aniline) Start->Dehalogenation Side Reaction Condensation Condensation Products (Azo, Azoxy) Incomplete_Reduction->Condensation Further Reaction Troubleshooting_Workflow Start Low Yield or Purity? Check_Reaction Analyze Reaction Mixture (HPLC, TLC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Optimize_Conditions Optimize: - Catalyst Loading - Reaction Time - Temperature - H₂ Pressure Incomplete->Optimize_Conditions Yes Byproducts High By-products? Incomplete->Byproducts No End Improved Yield/Purity Optimize_Conditions->End Identify_Byproducts Identify By-products (LC-MS, GC-MS) Byproducts->Identify_Byproducts Yes Byproducts->End No Dehalogenation_Issue Dehalogenation? Identify_Byproducts->Dehalogenation_Issue Change_Catalyst Change Catalyst (e.g., Pt/C) Adjust pH Dehalogenation_Issue->Change_Catalyst Yes Other_Byproducts Other By-products? Dehalogenation_Issue->Other_Byproducts No Change_Catalyst->End Optimize_Selectivity Optimize Selectivity: - Milder Conditions - Different Solvent Other_Byproducts->Optimize_Selectivity Yes Optimize_Selectivity->End

References

Technical Support Center: Purification of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-4-methylsulfonylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurity profiles depend on the synthetic route, common impurities in related aniline syntheses often include unreacted starting materials, such as the corresponding nitro-aromatic precursor. Other potential contaminants may arise from side reactions, such as over-chlorination, or from degradation and oxidation of the aniline product, which can cause discoloration.[1][2]

Q2: My crude product is dark brown/red. How can I remove the color?

A2: Dark coloration in crude anilines is typically due to oxidized, polymeric impurities or residual nitro-aromatic compounds from an incomplete reduction step.[1] Two effective methods for color removal are:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The carbon is then removed by hot filtration.[1][3]

  • Flash Column Chromatography: This is a highly effective method for separating the desired aniline from more polar, colored byproducts and baseline impurities.[1]

Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile, the required final purity, and the scale of the purification.

  • Recrystallization is often effective for removing minor structural analogs and less soluble impurities, especially on a larger scale.[1]

  • Flash Column Chromatography provides superior separation for removing a wider range of impurities, including unreacted starting materials and colored byproducts, and is often the best method to achieve very high purity (>99.5%).[1]

Q4: My aniline product appears to be degrading on the silica gel column. What can I do?

A4: Anilines, being basic, can sometimes interact with the acidic surface of standard silica gel, leading to degradation or significant peak tailing. To mitigate this, it is recommended to use silica gel that has been pre-treated with a base or to add a small percentage (e.g., 0.5-1%) of a basic modifier like triethylamine (TEA) to the mobile phase.[1][4]

Purification Strategy Workflow

G cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_outcome Final Product start Crude 3-Chloro-4- methylsulfonylaniline assess Assess Purity (TLC, NMR) & Identify Impurities start->assess recryst Recrystallization (Good for large scale, crystalline solids) assess->recryst Minor Impurities chrom Column Chromatography (High purity, complex mixtures) assess->chrom Major Impurities / Color pure Pure Product (>99%) recryst->pure chrom->pure analyze Confirm Purity (Melting Point, HPLC, NMR) pure->analyze

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization Issues
Compound "oils out" instead of forming crystals.1. Solution is too supersaturated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent.1. Reheat the solution and add more of the primary solvent to decrease saturation. 2. Allow the solution to cool slowly. Insulate the flask if necessary. 3. Use a lower-boiling point solvent or a different solvent system.[3]
No crystals form, even after cooling in an ice bath.1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Gently scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of the pure compound. 4. If using a mixed solvent system, add more of the anti-solvent.[3][5]
Poor recovery of the purified product.1. Too much solvent was used. 2. Premature crystallization occurred during hot filtration. 3. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure glassware is pre-heated and filtration is performed quickly. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Compound is not eluting from the column.1. The mobile phase is not polar enough.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]
The compound streaks or "tails" on the column.1. The aniline group is interacting with acidic sites on the silica gel. 2. The column is overloaded with crude material.1. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[6] 2. Use a larger column or load less crude material.
The product elutes with impurities.1. The chosen mobile phase does not provide adequate separation. 2. The column was packed improperly, or the sample was loaded incorrectly.1. Re-evaluate the mobile phase using TLC with different solvent systems to find one with better separation (ΔRf). 2. Ensure the column is packed evenly without air bubbles and the sample is loaded in a narrow band.
The product is an oil instead of a solid after solvent removal.1. Presence of impurities depressing the melting point. 2. Residual solvent is still present.1. Re-purify the material using chromatography or a different recrystallization solvent. 2. Dry the product under a high vacuum for an extended period.[1]

Troubleshooting Logic Diagram

G cluster_recryst Recrystallization cluster_chrom Column Chromatography start Problem Encountered During Purification oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals streaking Peak Tailing / Streaking start->streaking no_elution No Elution of Product start->no_elution solution_reheat Reheat & Add More Solvent oiling_out->solution_reheat Yes solution_slow_cool Cool Slowly oiling_out->solution_slow_cool No solution_scratch Scratch / Add Seed Crystal no_crystals->solution_scratch Yes solution_concentrate Concentrate Solution no_crystals->solution_concentrate No solution_add_tea Add 0.5-1% TEA to Eluent streaking->solution_add_tea solution_increase_polarity Increase Eluent Polarity no_elution->solution_increase_polarity

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general starting point. The ideal solvent must be determined experimentally.

  • Solvent Screening:

    • Place approximately 20-30 mg of crude this compound into several small test tubes.

    • Add a few drops of a different test solvent (see table below) to each tube at room temperature. Observe solubility.

    • An ideal single solvent will dissolve the compound poorly at room temperature but completely when heated.[3]

    • If no single solvent is ideal, test mixed solvent systems (e.g., dissolve the compound in a small amount of a "good" solvent like hot ethanol, then add a "poor" solvent like water dropwise until turbidity appears).[3]

  • Dissolution:

    • Place the bulk of the crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated carbon.

    • Reheat the mixture to boiling for a few minutes.[3]

  • Hot Filtration:

    • If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization:

    • Cover the flask and allow the clear filtrate to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven to a constant weight.

Solvent Screening Guide (Hypothetical)

SolventPolarityBoiling Point (°C)Expected Behavior
WaterHigh100Very low solubility. Potential anti-solvent in a mixed system.[3]
EthanolHigh78Good solubility when hot, moderate to low when cold. Good candidate.[3]
IsopropanolMedium82Likely to have good solubility when hot and moderate to low when cold. Good candidate.[3]
Ethyl AcetateMedium77May be a good single solvent or part of a mixed system with hexanes.[3]
TolueneLow111Good potential due to the aromatic nature of both solvent and solute.[3]
Hexane/HeptaneLow69 / 98Likely to have low solubility at all temperatures. Can be used as an anti-solvent.[3]

Protocol 2: Flash Column Chromatography

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude material in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexane or heptane).

    • A good solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[4]

    • To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the chosen mobile phase.[4]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase.

    • Pour the slurry into a glass chromatography column and use gentle pressure to pack the bed evenly. Add a thin layer of sand to the top of the silica bed.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger, volatile solvent like dichloromethane.

    • Adsorb this solution onto a small amount of silica gel by removing the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[1]

  • Elution and Analysis:

    • Elute the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[7]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.[1]

References

Technical Support Center: Optimizing Reaction Yield for 3-Chloro-4-methylsulfonylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methylsulfonylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic strategies for preparing this compound are:

  • Route 1: Reduction of a Nitro Precursor: This is the most common approach and involves the reduction of 2-chloro-1-nitro-4-(methylsulfonyl)benzene to the corresponding aniline. This reduction can be achieved through catalytic hydrogenation or chemical reduction methods.

  • Route 2: Sulfonylation of a Chloroaniline: This route involves the direct sulfonylation of 3-chloroaniline. However, controlling the regioselectivity to obtain the desired 4-sulfonyl isomer can be challenging, and polysulfonylation can be a significant side reaction.[1]

Q2: Which reduction method is recommended for the synthesis of this compound from its nitro precursor?

A2: Both catalytic hydrogenation and chemical reduction with iron are viable methods.

  • Catalytic Hydrogenation (e.g., using Pd/C or Pt/C) is often preferred for its high efficiency and cleaner reaction profile, typically resulting in high yields and purity.[2] However, it requires specialized equipment for handling hydrogen gas under pressure.

  • Chemical Reduction with iron powder in an acidic medium is a more traditional and accessible method that does not require high-pressure apparatus.[3] This method is generally robust but may generate significant iron sludge, which can complicate product work-up.

Q3: What are the critical reaction parameters to control for optimizing the yield?

A3: Key parameters to control during the synthesis include:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

  • Catalyst Selection and Loading (for hydrogenation): The choice of catalyst and its concentration can impact the reaction's efficiency and selectivity.

  • Reaction Time: Monitoring the reaction to completion is crucial to maximize the yield of the desired product while minimizing the formation of impurities from over or under-reaction.

  • pH (for chemical reduction): Maintaining an appropriate pH is essential for the efficiency of the iron reduction method.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yield can be attributed to several factors depending on the synthetic route chosen.

For Catalytic Hydrogenation (Route 1):

  • Cause: Incomplete reaction due to catalyst deactivation, insufficient hydrogen pressure, or poor mixing.

    • Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure and ensure vigorous stirring to maintain a good suspension of the catalyst.

  • Cause: Dehalogenation (loss of the chlorine atom) as a side reaction.

    • Solution: Use a more selective catalyst or add a dehalogenation inhibitor. Optimizing the reaction temperature and pressure can also help minimize this side reaction.

For Chemical Reduction with Iron (Route 1):

  • Cause: Incomplete reaction.

    • Solution: Ensure that the iron powder is finely divided and activated. The reaction is often exothermic, so maintaining the appropriate temperature is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause: Suboptimal pH.

    • Solution: The reaction is typically carried out in the presence of an acid, such as hydrochloric acid or acetic acid. Ensure the correct stoichiometry of the acid is used.

For Sulfonylation of 3-Chloroaniline (Route 2):

  • Cause: Formation of undesired isomers (ortho- or meta-sulfonylated products).

    • Solution: The regioselectivity of sulfonylation is highly dependent on the reaction conditions. Protecting the amino group of the aniline before sulfonylation can direct the substitution to the para position.[1]

  • Cause: Polysulfonylation.

    • Solution: Use a stoichiometric amount of the sulfonylating agent and carefully control the reaction time and temperature. Protecting the amino group can also mitigate this issue.[1]

Issue 2: Product Purity is Low

Q: After the synthesis, my this compound product is impure. What are the likely impurities and how can I remove them?

A: The nature of the impurities will depend on the synthetic method used.

Common Impurities:

  • Unreacted Starting Material: (2-chloro-1-nitro-4-(methylsulfonyl)benzene or 3-chloroaniline).

  • Intermediates from Incomplete Reduction: Such as nitroso and hydroxylamine compounds. These can further react to form colored azo and azoxy byproducts.

  • Dehalogenated Product: 4-methylsulfonylaniline.

  • Isomeric Sulfonylation Products: (if using Route 2).

Purification Strategies:

  • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. For sulfonylanilines, which can be sensitive to acidic silica gel, using a neutral or basic stationary phase like alumina, or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can be beneficial.[4]

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities. The aniline product can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified to recover the purified aniline.

Data Presentation

Table 1: Comparison of Reduction Methods for Analagous Nitroarenes

ParameterCatalytic Hydrogenation (Pt/C)Iron Reduction
Starting Material 3-chloro-4-fluoronitrobenzene3-chloro-4-fluoronitrobenzene
Primary Reagents H₂ gas, 1% Pt/C catalystIron powder, Hydrochloric acid
Solvent None (neat) or MethanolEthanol, Water
Temperature 50-100°C80-90°C
Pressure 0.1-5 MPaAtmospheric
Yield > 94%Not specified
Product Purity > 99.5%Requires distillation
Advantages High yield and purity, no solvent required, simple processMature process, no specialized high-pressure equipment
Disadvantages Requires specialized high-pressure equipmentProduces significant acid mist and iron waste

Note: This data is for the synthesis of 3-Chloro-4-fluoroaniline and serves as a general guide.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-1-nitro-4-(methylsulfonyl)benzene (Precursor for Route 1)

This protocol is adapted from a procedure for a similar compound.

  • Materials: 1-Chloro-4-methylsulfonylbenzene, sulfuric acid, nitric acid.

  • Procedure:

    • To a cooled solution of sulfuric acid, slowly add 1-Chloro-4-methylsulfonylbenzene.

    • To this mixture, add nitric acid dropwise while maintaining the temperature between 25-35°C.

    • Stir the reaction mixture for 2-6 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water until neutral, and dry to obtain 1-Chloro-2-nitro-4-methylsulfonylbenzene.[5]

Protocol 2: General Procedure for the Reduction of a Nitroarene using Iron (Route 1)

This is a general protocol that can be adapted for the reduction of 2-chloro-1-nitro-4-(methylsulfonyl)benzene.

  • Materials: Nitroarene, iron powder, ethanol, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, combine the nitroarene, iron powder, ethanol, and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add concentrated hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through celite to remove the iron salts.

    • The filtrate can then be worked up by extraction and purified by recrystallization or column chromatography.[6]

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Reduction of Nitro Precursor cluster_route2 Route 2: Sulfonylation of Aniline Start1 2-chloro-1-nitro-4- (methylsulfonyl)benzene Reduction Reduction Start1->Reduction H2, Pd/C or Fe, HCl Product1 This compound Reduction->Product1 Purification1 Purification (Recrystallization or Chromatography) Product1->Purification1 FinalProduct1 Pure Product Purification1->FinalProduct1 Start2 3-Chloroaniline Sulfonylation Sulfonylation Start2->Sulfonylation CH3SO2Cl Product2 This compound (and isomers) Sulfonylation->Product2 Purification2 Purification (Chromatography) Product2->Purification2 FinalProduct2 Pure Product Purification2->FinalProduct2

Caption: Synthetic workflows for this compound.

Troubleshooting_Yield cluster_1 Troubleshooting for Route 1 cluster_2 Troubleshooting for Route 2 Problem Low Reaction Yield Route1 Route 1: Reduction Problem->Route1 Route2 Route 2: Sulfonylation Problem->Route2 Cause1a Incomplete Reaction Route1->Cause1a Cause1b Dehalogenation Route1->Cause1b Cause2a Isomer Formation Route2->Cause2a Cause2b Polysulfonylation Route2->Cause2b Solution1a Check catalyst activity/ hydrogen pressure/mixing (H2) or Fe activation/temp (Fe) Cause1a->Solution1a Solution1b Use selective catalyst/ add inhibitor/ optimize conditions Cause1b->Solution1b Solution2a Protect amino group before sulfonylation Cause2a->Solution2a Solution2b Use stoichiometric reagents/ protect amino group Cause2b->Solution2b

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 3-Chloro-4-methylsulfonylaniline Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 3-chloro-4-methylsulfonylaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the anticipated microbial degradation pathways for this compound?

A1: While specific microbial degradation pathways for this compound are not extensively documented, pathways can be inferred from studies on structurally similar compounds like other chloroanilines. The degradation is expected to be initiated by an attack on the aromatic ring. Key initial steps may include:

  • Dioxygenation: A common initial step in the aerobic degradation of aromatic compounds, where a dioxygenase enzyme would introduce two hydroxyl groups onto the aromatic ring, potentially forming a chloromethylsulfonyl-substituted catechol.

  • Dehalogenation: Removal of the chlorine atom can occur either reductively under anaerobic conditions or oxidatively.

  • N-Oxidation or Deamination: The amino group can be a site for initial enzymatic attack.

Following the initial attack, the resulting catecholic intermediate would likely undergo ring cleavage, either through an ortho or meta cleavage pathway, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Q2: What are the likely abiotic degradation pathways for this compound?

A2: Abiotic degradation of this compound can be expected to occur through processes such as photolysis and advanced oxidation processes (AOPs).

  • Photodegradation: In the presence of light, particularly UV radiation, the molecule may undergo transformations. This could involve the cleavage of the carbon-chlorine bond or reactions involving the sulfonyl and amino groups.

  • Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic ring and the substituent groups, leading to mineralization (complete breakdown to CO2, water, and inorganic ions).

Q3: What are the expected major degradation products or metabolic intermediates?

A3: Based on the predicted degradation pathways, several key intermediates could be formed. Identification of these is crucial for elucidating the degradation mechanism. Potential intermediates include:

  • Catechol or substituted catechol derivatives.

  • Dechlorinated aniline derivatives.

  • Products of N-oxidation or deamination.

  • Ring-cleavage products such as muconic acids or semialdehydes.

Troubleshooting Guides

Guide 1: Investigating Microbial Degradation
IssuePossible Cause(s)Recommended Solution(s)
No degradation observed in microbial cultures. The selected microbial strain or consortium may lack the necessary enzymes.- Screen a wider range of microorganisms from contaminated sites. - Consider using a co-substrate to induce the required enzymatic activity.
The compound may be toxic to the microorganisms at the tested concentration.- Perform a toxicity assay to determine the inhibitory concentration. - Start with a lower concentration of the target compound.
Suboptimal culture conditions (pH, temperature, aeration).- Optimize the culture conditions for the specific microbial strains being used.
Inconsistent degradation rates. Fluctuation in culture conditions.- Ensure precise control over pH, temperature, and agitation.
Inoculum variability.- Standardize the inoculum preparation, including growth phase and cell density.
Guide 2: Analytical Method Troubleshooting (HPLC-Based)
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH affecting the ionization of the aniline.- Adjust the mobile phase pH. Adding a modifier like 0.1% formic acid can help ensure consistent protonation.
Secondary interactions with the stationary phase.- Use a column with end-capping. - Add a competitive base to the mobile phase.
Inconsistent retention times. Fluctuations in mobile phase composition or column temperature.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature.
Column degradation.- Flush the column according to the manufacturer's protocol or replace it.
Ghost peaks. Contamination in the sample, solvent, or HPLC system.- Run blank injections with the solvent to identify the source of contamination. - Ensure high-purity solvents and clean sample vials.

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Assay
  • Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the microorganisms being tested.

  • Inoculum Preparation: Grow the microbial culture to the mid-exponential phase in a suitable growth medium. Harvest the cells by centrifugation and wash them with the sterile mineral salt medium.

  • Experimental Setup: In sterile flasks, add the mineral salt medium and the desired concentration of this compound (typically from a sterile stock solution).

  • Inoculation: Inoculate the flasks with the washed microbial cells to a specific optical density (e.g., OD600 of 0.1).

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm). Include sterile controls (no inoculum) and controls without the target compound.

  • Sampling: At regular intervals, withdraw aliquots from the flasks for analysis.

  • Analysis: Analyze the concentration of this compound and the formation of any degradation products using a suitable analytical method like HPLC-UV or LC-MS.

Protocol 2: Sample Preparation for HPLC Analysis
  • Sample Collection: Collect an aliquot of the culture medium at a specific time point.

  • Cell Removal: Centrifuge the aliquot to pellet the microbial cells.

  • Supernatant Extraction: Transfer the supernatant to a clean tube. If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.

  • Injection: The filtered sample is now ready for injection into the HPLC system.

Visualizations

Microbial_Degradation_Pathway cluster_initial Initial Attack cluster_cleavage Ring Cleavage cluster_central Central Metabolism 3C4MS_Aniline This compound Catechol_Intermediate Chloromethylsulfonyl-Catechol 3C4MS_Aniline->Catechol_Intermediate Dioxygenation Ortho_Cleavage Ortho Cleavage Product (e.g., Muconic Acid Derivative) Catechol_Intermediate->Ortho_Cleavage ortho Meta_Cleavage Meta Cleavage Product (e.g., Semialdehyde Derivative) Catechol_Intermediate->Meta_Cleavage meta TCA_Cycle TCA Cycle Ortho_Cleavage->TCA_Cycle Meta_Cleavage->TCA_Cycle

Caption: Hypothetical microbial degradation pathway for this compound.

Experimental_Workflow Start Start Degradation Experiment Sampling Collect Aliquots at Time Intervals Start->Sampling Centrifugation Centrifuge to Remove Cells Sampling->Centrifugation Extraction Extract Supernatant (if necessary) Centrifugation->Extraction Filtration Filter Sample (0.22 µm) Extraction->Filtration Analysis HPLC or LC-MS Analysis Filtration->Analysis Data Data Interpretation (Degradation Kinetics, Product Identification) Analysis->Data

Caption: General experimental workflow for monitoring degradation.

Technical Support Center: Production of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Chloro-4-methylsulfonylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the reduction of a nitroaromatic precursor. The typical starting material is 2-Chloro-4-(methylsulfonyl)nitrobenzene. This reduction can be achieved through various methods, most commonly catalytic hydrogenation or metal-acid reduction.

Q2: What are the primary impurities encountered in the synthesis of this compound?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-Chloro-4-(methylsulfonyl)nitrobenzene.

  • Intermediates from Incomplete Reduction: These include the corresponding nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.

  • Dehalogenation Byproduct: Formation of 4-(methylsulfonyl)aniline due to the cleavage of the carbon-chlorine bond during reduction.

  • Over-reduction Products: In some instances, the sulfonyl group may be susceptible to reduction, although this is less common under standard conditions.

  • Isomeric Impurities: If the starting nitro compound contains isomeric impurities, these will likely be carried through to the final product.

Q3: How can I detect and quantify the impurities in my final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the purity of this compound and its non-volatile impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and can provide structural information about unknown peaks.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of the final product and can be used to identify and quantify impurities if they are present at sufficient levels (typically >0.1%).[2]

Troubleshooting Guide

Problem 1: The final product is discolored (yellow, brown, or black).

  • Possible Cause: Presence of colored impurities, such as azoxy and azo compounds, formed from the condensation of intermediates from an incomplete reduction. Anilines are also prone to aerial oxidation, which can lead to discoloration.[1]

  • Troubleshooting Steps:

    • Ensure Complete Reduction: Increase reaction time or catalyst loading to ensure the complete conversion of nitro and nitroso intermediates.

    • Inert Atmosphere: Handle the purified aniline under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the solution while hot and recrystallize the product.

    • Column Chromatography: If discoloration persists, purification by column chromatography can be effective in separating the colored byproducts.

Problem 2: HPLC analysis shows a significant peak corresponding to the starting material, 2-Chloro-4-(methylsulfonyl)nitrobenzene.

  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detected.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned or deactivated. Use fresh catalyst if necessary.

    • Reaction Temperature: A moderate increase in reaction temperature may improve the conversion rate, but be cautious of increased byproduct formation.

Problem 3: Mass spectrometry analysis indicates the presence of 4-(methylsulfonyl)aniline.

  • Possible Cause: Dehalogenation (loss of the chlorine atom) during the reduction process. This is a common side reaction in catalytic hydrogenation.

  • Troubleshooting Steps:

    • Catalyst Selection: Palladium-based catalysts can sometimes promote dehalogenation. Consider using a different catalyst, such as platinum on carbon (Pt/C) or Raney nickel, which may be less prone to this side reaction.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to minimize dehalogenation.

    • Dehalogenation Inhibitors: In some cases, the addition of a dehalogenation inhibitor may be effective.

Quantitative Data on Impurity Formation (Illustrative)

The following table provides illustrative data on how reaction conditions can influence the impurity profile during the synthesis of a chloroaniline. Please note that this data is based on trends observed for analogous compounds and should be used as a general guide for optimization.

ParameterCondition ACondition BCondition C
Catalyst 5% Pd/C5% Pt/CRaney Nickel
Temperature 50°C50°C70°C
Hydrogen Pressure 1 atm1 atm5 atm
Unreacted Nitro Compound (%) 1.20.8<0.1
Azoxy/Azo Impurities (%) 0.50.3<0.1
Dehalogenation Product (%) 2.51.01.5
Purity of Chloroaniline (%) 95.897.998.4

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of 2-Chloro-4-(methylsulfonyl)nitrobenzene.

Materials:

  • 2-Chloro-4-(methylsulfonyl)nitrobenzene

  • Ethanol (or other suitable solvent)

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Hydrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2-Chloro-4-(methylsulfonyl)nitrobenzene in ethanol.

  • Carefully add the 5% Pt/C catalyst to the solution. The catalyst should be handled in a moist state to prevent ignition.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-70°C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program (Illustrative):

Time (min)% Solvent B
030
2090
2590
2630
3030

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C

Visualizations

Synthesis_Workflow Start Start: 2-Chloro-4-(methylsulfonyl)nitrobenzene Dissolution Dissolve in Ethanol Start->Dissolution Catalyst Add 5% Pt/C Catalyst Dissolution->Catalyst Hydrogenation Hydrogenation (H2, Pressure, Temp) Catalyst->Hydrogenation Monitoring Monitor by HPLC/TLC Hydrogenation->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Reaction Complete Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation Nitro 2-Chloro-4-(methylsulfonyl)nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso Incomplete Reduction Dehalogenated 4-(methylsulfonyl)aniline Nitro->Dehalogenated Dehalogenation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Incomplete Reduction Azoxy Azoxy Impurity Nitroso->Azoxy Condensation Aniline This compound Hydroxylamine->Aniline Complete Reduction Hydroxylamine->Azoxy Condensation

Caption: Potential impurity formation pathways during synthesis.

Troubleshooting_Tree Start Problem Encountered Discoloration Product Discolored? Start->Discoloration IncompleteReaction High Starting Material? Start->IncompleteReaction Dehalogenation Dehalogenation Product? Start->Dehalogenation Sol_Discoloration Inert Atmosphere / Activated Carbon / Column Chromatography Discoloration->Sol_Discoloration Yes Sol_Incomplete Increase Reaction Time / Check Catalyst Activity / Increase Temp. IncompleteReaction->Sol_Incomplete Yes Sol_Dehalogenation Change Catalyst / Lower Pressure & Temp. Dehalogenation->Sol_Dehalogenation Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methylsulfonylaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the reduction of 2-chloro-4-nitrotoluene to yield the key intermediate, 3-chloro-4-methylaniline.[1][2] The subsequent and final step is the sulfonylation of this aniline derivative with methanesulfonyl chloride to afford the desired this compound.

Q2: What are the critical parameters to control during the reduction of 2-chloro-4-nitrotoluene?

A2: For the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline, controlling the reaction conditions is crucial for high yield and purity. Key parameters include the choice of reducing agent (e.g., iron powder in the presence of an acid or catalytic hydrogenation), reaction temperature, and pH during workup.[1][2] Incomplete reduction can lead to nitroso and azoxybenzene impurities.

Q3: What are the common side reactions during the methanesulfonylation of 3-chloro-4-methylaniline?

A3: The primary side reaction of concern is the di-sulfonylation of the aniline nitrogen, leading to the formation of N,N-bis(methylsulfonyl)-3-chloro-4-methylaniline. Another potential issue is the hydrolysis of methanesulfonyl chloride if moisture is present in the reaction, which will reduce the yield of the desired product.

Q4: How can I minimize the formation of the di-sulfonated byproduct?

A4: To minimize di-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 3-chloro-4-methylaniline relative to methanesulfonyl chloride can be effective. Additionally, maintaining a low reaction temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and ensuring its slow, dropwise addition can significantly reduce the formation of this byproduct.

Q5: What are the recommended purification methods for the final product?

A5: The purification of this compound typically involves several steps. After the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This is often followed by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to isolate the pure product. For highly colored impurities or persistent side products, column chromatography on silica gel may be required.[3]

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methylaniline from 2-Chloro-4-nitrotoluene

This protocol is based on a common method for the reduction of nitroarenes using iron powder.

Materials:

  • 2-Chloro-4-nitrotoluene

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-chloro-4-nitrotoluene (1.0 eq), iron powder (3.0 eq), ammonium chloride (0.5 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-methylaniline. The crude product can be purified further by vacuum distillation or recrystallization if necessary.[1]

Step 2: Synthesis of this compound

This protocol describes the N-sulfonylation of 3-chloro-4-methylaniline with methanesulfonyl chloride.

Materials:

  • 3-Chloro-4-methylaniline

  • Methanesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.1 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.

  • Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 3-Chloro-4-methylaniline

ParameterRecommended ConditionExpected Outcome
Reducing Agent Iron Powder / Ammonium ChlorideEffective reduction, cost-efficient
Solvent Ethanol/Water (4:1)Good solubility for reactants
Temperature Reflux (approx. 80-90 °C)Optimal reaction rate
Reaction Time 2 - 4 hoursTypically sufficient for completion
Yield 80 - 95%High conversion to product[1]
Purity (crude) >95%Generally good purity before further purification

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionExpected Outcome
Sulfonylating Agent Methanesulfonyl ChlorideForms the desired sulfonamide
Base Pyridine or TriethylamineNeutralizes HCl byproduct
Solvent Anhydrous DichloromethaneAprotic solvent, prevents hydrolysis
Temperature 0 °C to Room TemperatureControlled reaction, minimizes side products
Reaction Time 2 - 4 hoursGenerally sufficient for completion
Yield 85 - 95% (representative)High conversion expected
Purity (after recrystallization) >98%High purity achievable

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Step 1: Low Yield of 3-Chloro-4-methylaniline Incomplete reaction.- Ensure vigorous stirring to maintain proper mixing of the heterogeneous mixture.- Extend the reaction time and monitor by TLC.- Use a finer grade of iron powder for increased surface area.
Product loss during workup.- Ensure the pH of the aqueous layer is basic before extraction to minimize the formation of the aniline salt.- Perform multiple extractions with ethyl acetate.
Step 1: Presence of Impurities Unreacted 2-chloro-4-nitrotoluene or intermediate nitroso/azoxy compounds.- Ensure sufficient reaction time and an adequate amount of reducing agent.- Purify the crude product by vacuum distillation or column chromatography.
Step 2: Low Yield of this compound Hydrolysis of methanesulfonyl chloride.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete reaction.- Confirm the quality of the methanesulfonyl chloride.- Ensure at least a stoichiometric amount of base is used.- Extend the reaction time.
Step 2: Formation of Di-sulfonated Byproduct Excess methanesulfonyl chloride.- Use a slight excess of the aniline (1.05 eq) relative to the methanesulfonyl chloride (1.0 eq).
High reaction temperature.- Maintain the temperature at 0 °C during the addition of methanesulfonyl chloride.- Add the methanesulfonyl chloride slowly and dropwise.
Final Product is Colored Presence of oxidized impurities.- Treat a solution of the crude product with activated charcoal before recrystallization.- Purify by column chromatography.[3]

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sulfonylation A 2-Chloro-4-nitrotoluene B 3-Chloro-4-methylaniline A->B Fe, NH4Cl Ethanol/Water, Reflux C This compound B->C CH3SO2Cl, Pyridine DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Reduction Start->Step1 Check1 Check Yield & Purity of 3-Chloro-4-methylaniline Step1->Check1 Troubleshoot1 Troubleshoot Step 1: - Incomplete reaction? - Workup issues? Check1->Troubleshoot1 Low/Impure Step2 Step 2: Sulfonylation Check1->Step2 Good Troubleshoot1->Step1 Re-run/Optimize Check2 Check Yield & Purity of Final Product Step2->Check2 Troubleshoot2 Troubleshoot Step 2: - Di-sulfonylation? - Hydrolysis? Check2->Troubleshoot2 Low/Impure Purification Purification (Recrystallization/Chromatography) Check2->Purification Good Troubleshoot2->Step2 Re-run/Optimize End Final Product Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Machine Learning for 3-Chloro-4-methylsulfonylaniline Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing machine learning (ML) to optimize the synthesis of 3-Chloro-4-methylsulfonylaniline.

Frequently Asked Questions (FAQs)

Q1: Why use machine learning for optimizing the synthesis of this compound?

Q2: What types of machine learning models are best suited for this task?

A2: Several ML models are applicable, each with its own strengths. Bayesian optimization is a common and effective method for searching for the best reaction conditions.[3] Supervised learning algorithms like Random Forests and Gradient Boosting are excellent for predicting reaction outcomes such as yield.[4] For more complex optimizations and decision-making processes, deep reinforcement learning models can be employed to interactively determine the next best experimental conditions.[5] The choice of model often depends on the size and quality of the available dataset.[6]

Q3: How much data is required to start using machine learning for reaction optimization?

A3: While large datasets are ideal, ML strategies like transfer learning and active learning are specifically designed to work in low-data situations.[6] Transfer learning uses knowledge from a large, related dataset to improve model performance on a smaller, specific dataset.[6][7] Active learning algorithms intelligently select the most informative experiments to perform next, maximizing knowledge gain from a limited number of trials.[7] Therefore, you can begin with a relatively small, well-designed set of initial experiments and iteratively build the model.

Q4: What are the most critical parameters to include as features for the ML model in this synthesis?

A4: For the synthesis of an aniline derivative like this compound, critical input parameters (features) for your model would typically include:

  • Continuous Variables : Temperature, pressure, reaction time, and substrate concentrations.[3]

  • Categorical Variables : Type of catalyst, solvent, base, and ligands.[3] The structures of reactants and products, often represented as molecular fingerprints or graph-based features, are also crucial inputs for the model to predict outcomes.[3]

Troubleshooting Guides

Problem 1: The machine learning model's predictions of reaction yield are inaccurate and do not match experimental results.

  • Possible Cause 1: Poor Data Quality or Quantity

    • Solution : The performance of any ML model is heavily dependent on the data used for training.[8] Ensure your dataset is clean, free of errors, and sufficiently large to capture the complexity of the reaction. If the dataset is small, consider using active learning to guide the next set of experiments to the most informative regions of the parameter space.[7] Also, verify that data preprocessing steps, such as filtering and feature scaling, have been correctly applied.[3]

  • Possible Cause 2: Inappropriate Model or "Black Box" Nature

    • Solution : The chosen algorithm may not be suitable for your specific chemical system. Many ML models can be a "black box," making it difficult to understand why a certain prediction was made.[8] Try simpler, more interpretable models first to establish a baseline. For complex models, use techniques to analyze feature importance, which can provide insights into what reaction parameters are most influential. Comparing different models, such as Random Forest and Bayesian Optimization, can also be beneficial.[3][4]

  • Possible Cause 3: Unaccounted Variables

    • Solution : The model may be missing a critical variable that significantly impacts the reaction. For aniline syntheses, factors like atmospheric conditions (e.g., presence of oxygen leading to oxidative dimerization) or the purity of starting materials can be crucial.[9] Review your experimental setup to identify any uncontrolled variables and incorporate them as features into your model if possible. Performing reactions under a controlled inert atmosphere is often recommended.[9]

Problem 2: The optimization algorithm suggests running experiments in a very narrow range of conditions, failing to find a global optimum.

  • Possible Cause: Exploration vs. Exploitation Imbalance

    • Solution : This is a classic challenge in optimization. The algorithm may be "exploiting" a local optimum it found early on without sufficiently "exploring" the rest of the parameter space. In Bayesian optimization, you can adjust the acquisition function (e.g., using Upper Confidence Bound - UCB) to favor exploration more. Active learning strategies are also designed to intelligently explore the experimental space.[7]

Problem 3: Significant formation of byproducts, such as dimers, during the reaction.

  • Possible Cause 1: Oxidative Coupling

    • Solution : Anilines are susceptible to oxidation, which can lead to the formation of dimers.[9] To mitigate this, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[9]

  • Possible Cause 2: Homocoupling in Cross-Coupling Reactions

    • Solution : In transition metal-catalyzed reactions, the aniline derivative can react with itself instead of the intended coupling partner.[9] This can often be addressed by screening different ligands. Bulky, electron-rich phosphine ligands are often effective in minimizing such side reactions.[9] Include the ligand type as a categorical variable in your ML model to help predict and optimize for minimal byproduct formation.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound via Reduction

This protocol describes a general method for the reduction of a nitro precursor, adapted from procedures for similar aniline derivatives.[10][11] The synthesis of the precursor, 2-Chloro-1-methylsulfonyl-4-nitrobenzene, is a prerequisite.

  • Materials and Reagents :

    • 2-Chloro-1-methylsulfonyl-4-nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • To a round-bottom flask, add 2-Chloro-1-methylsulfonyl-4-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and ammonium chloride (3.0 eq.).[11]

    • Add a mixture of ethanol and water (e.g., 4:1 ratio).[11]

    • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.[11]

    • Combine the filtrates and concentrate them under reduced pressure to remove the ethanol.

    • Dissolve the remaining residue in ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution.[10]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

    • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: High-Throughput Experimentation (HTE) for Data Generation

HTE is essential for efficiently generating the data needed to train ML models.[3]

  • Setup :

    • Use a multi-well reactor plate (e.g., 24 or 96 wells).

    • Employ a liquid handling robot for precise dispensing of stock solutions of reactants, catalysts, ligands, and solvents.

    • Each well will represent a unique set of reaction conditions (temperature, concentration, catalyst loading, etc.).

  • Procedure :

    • Design the experiments using a Design of Experiments (DOE) methodology to ensure good coverage of the parameter space.

    • The liquid handler populates the reactor plate according to the DOE matrix.

    • Seal the plate and place it on a heating/shaking block for the specified reaction time and temperature.

    • After the reaction, quench all wells simultaneously.

    • Analyze the yield and purity in each well using high-throughput analytical methods like LC-MS.

    • The resulting data, which maps reaction conditions to outcomes, serves as the training set for the machine learning model.

Data Presentation

The quantitative data gathered from HTE can be summarized to train and validate the ML model. The table below shows an illustrative example of a dataset for optimizing the synthesis of this compound.

Experiment IDTemperature (°C)Catalyst Loading (mol%)Solvent Ratio (Toluene:DMF)Reaction Time (h)Yield (%)
1801.01:1465.2
2802.02:1672.8
3901.51:2481.5
41001.01:1875.1
5951.83:1588.9
..................
N...............

Visualizations

Visual workflows and decision trees can clarify complex processes in ML-driven optimization.

ML_Workflow cluster_setup Phase 1: Setup & Design cluster_execution Phase 2: Execution & Data Collection cluster_modeling Phase 3: Modeling & Prediction cluster_validation Phase 4: Validation A Define Parameters (Temp, Conc, Catalyst) B Design of Experiments (DOE) A->B C High-Throughput Experimentation (HTE) B->C D Data Analysis (LC-MS for Yield) C->D E Train ML Model (e.g., Bayesian Opt.) D->E F Predict Optimal Conditions E->F G Validate Prediction Experimentally F->G G->E Iterate / Refine Model H Final Optimized Protocol G->H

Caption: Workflow for ML-guided reaction optimization.

Troubleshooting_Tree Start Poor Model Performance (Low Accuracy) Q1 Is the dataset size very small (< 30 runs)? Start->Q1 A1_Yes Use Active Learning to select next experiments Q1->A1_Yes Yes A1_No Check Data Quality & Feature Selection Q1->A1_No No Q2 Are there outliers or errors in the data? A1_No->Q2 A2_Yes Clean and preprocess the dataset again Q2->A2_Yes Yes A2_No Re-evaluate model choice and hyperparameters Q2->A2_No No

Caption: Decision tree for troubleshooting poor model performance.

References

Technical Support Center: HPLC Analysis of 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-Chloro-4-methylsulfonylaniline, with a primary focus on addressing peak tailing.

Troubleshooting Guide & FAQs

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a trailing edge that extends out more than its leading edge.[1] In quantitative analysis, this can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the precision and reliability of your results.[2][3] For this compound, which contains a basic amine group, peak tailing is a common issue.

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[4] Specifically, the amine functional group can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[2] Other contributing factors can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[5] The pKa of the conjugate acid of the structurally similar compound 3-chloro-4-methylaniline is 4.05.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause the peak to broaden and tail.[2]

Q3: How can I adjust the mobile phase to reduce peak tailing?

A3: Optimizing the mobile phase is a critical step in mitigating peak tailing. Here are key strategies:

  • pH Adjustment: To minimize interactions with silanol groups, it is recommended to work at a low pH, typically between 2 and 3.[2] This ensures that the silanol groups are protonated and less likely to interact with the basic analyte. Operating at a pH well below the analyte's pKa (ideally by at least 2 pH units) will also ensure the analyte is in a single ionic form.[5]

  • Buffer Concentration: Using a buffer at an appropriate concentration (typically 10-50 mM) can help maintain a stable pH and mask residual silanol interactions.[2][8]

  • Mobile Phase Additives: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape by protonating the silanol groups.[9]

Q4: What column-related issues can cause peak tailing and how do I address them?

A4: The choice and condition of your HPLC column are crucial for good peak shape.

  • Use an End-Capped Column: Modern "end-capped" columns have a stationary phase where the residual silanol groups are chemically deactivated, reducing the potential for secondary interactions with basic analytes.[4]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If you suspect column degradation, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[2]

  • Packing Bed Deformation: Voids or channels in the column's packed bed can cause peak tailing. This can be caused by pressure shocks or operating outside the column's recommended pH range.[10]

Data Presentation

The following table summarizes the expected impact of mobile phase modifications on the peak shape of a basic compound like this compound.

Mobile Phase ConditionExpected Asymmetry Factor (As)Rationale
Neutral pH (e.g., 7.0) without buffer> 2.0At neutral pH, silanol groups are ionized and strongly interact with the basic analyte, causing significant tailing.
Low pH (e.g., 3.0) with 0.1% Formic Acid1.0 - 1.5The low pH protonates silanol groups, minimizing secondary interactions and leading to a more symmetrical peak.
Low pH (e.g., 3.0) with 25 mM Phosphate Buffer1.0 - 1.3The buffer maintains a stable low pH and the increased ionic strength can further mask silanol interactions, improving peak symmetry.

Experimental Protocols

Recommended HPLC Method for Analysis of this compound

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 278 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mobile_phase Is Mobile Phase pH < 3 and Buffered? start->check_mobile_phase adjust_ph Adjust Mobile Phase to pH 2-3 with 0.1% Formic Acid or a Buffer (e.g., 25 mM Phosphate) check_mobile_phase->adjust_ph No check_column Are you using an End-Capped C18 Column? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped or Base-Deactivated Column check_column->use_endcapped No check_overload Is the Peak Shape Improved after a 10-fold Dilution? check_column->check_overload Yes use_endcapped->check_overload reduce_concentration Reduce Sample Concentration or Injection Volume check_overload->reduce_concentration Yes check_system Check for Extra-Column Dead Volume (fittings, tubing) check_overload->check_system No resolved Peak Tailing Resolved reduce_concentration->resolved optimize_system Minimize Tubing Length and Ensure Proper Connections check_system->optimize_system Yes column_issue Consider Column Contamination or Degradation check_system->column_issue No optimize_system->resolved flush_column Flush or Replace Column column_issue->flush_column flush_column->resolved

Caption: A troubleshooting workflow for resolving peak tailing.

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte Analyte silanol Si-OH (Silanol Group) c18 Si-(CH2)17CH3 (C18 Chain) interaction Secondary Interaction (Peak Tailing) silanol->interaction amine R-NH2 (Amine Group) amine->interaction

Caption: Analyte interaction with the stationary phase.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3-Chloro-4-methylsulfonylaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical intermediates is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Chloro-4-methylsulfonylaniline is a key intermediate in various synthetic pathways, making its reliable quantification essential for process optimization and quality control. This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. Both HPLC-UV and GC-MS are powerful techniques for the quantification of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique due to its robustness, versatility, and cost-effectiveness. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. The mass spectrometric detector provides structural information, which is invaluable for impurity profiling and confirmation of analyte identity.

The following tables summarize the key performance parameters of hypothetical validated HPLC-UV and GC-MS methods for the quantification of this compound.

Data Presentation

Table 1: Comparison of HPLC-UV and GC-MS Method Parameters

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Mobile Phase/Carrier Gas Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acidCarrier Gas: Helium at a constant flow of 1 mL/min
Detection UV at 254 nmElectron Ionization (EI) with Selected Ion Monitoring (SIM)
Run Time Approximately 15 minutesApproximately 20 minutes

Table 2: Summary of Validation Data

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.03 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL

Experimental Protocols

HPLC-UV Method

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Chromatographic Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Reagents:

  • Methylene chloride (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless, 1 µL injection volume

  • Oven Temperature Program: Initial temperature of 150 °C held for 1 minute, then ramped at 15 °C/min to 300 °C and held for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methylene chloride to a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • Accurately weigh and dissolve the sample containing this compound in methylene chloride to achieve a final concentration within the calibration range.

Mandatory Visualization

Analytical_Method_Validation_Workflow MD_Start Define Analytical Requirements MD_Select Select Method (HPLC/GC) MD_Start->MD_Select MD_Optimize Optimize Parameters (Column, Mobile Phase/Temp) MD_Select->MD_Optimize V_Specificity Specificity MD_Optimize->V_Specificity V_Linearity Linearity & Range V_Accuracy Accuracy V_Precision Precision (Repeatability & Intermediate) V_LOD_LOQ LOD & LOQ V_Robustness Robustness RA_Sample Sample Preparation V_Robustness->RA_Sample RA_Analysis Sample Analysis RA_Sample->RA_Analysis RA_Data Data Processing & Reporting RA_Analysis->RA_Data

Caption: General workflow for analytical method validation.

Conclusion

Both the proposed HPLC-UV and GC-MS methods are suitable for the quantification of this compound. The HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use, making it ideal for routine quality control applications. The GC-MS method provides higher sensitivity and the added benefit of mass spectrometric confirmation, which is particularly advantageous for impurity identification and trace-level analysis. The choice between these two methods will ultimately depend on the specific requirements of the laboratory and the intended application.

A Comparative Analysis of the Reactivity of 3-Chloro-4-methylsulfonylaniline and 3-Chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Chloro-4-methylsulfonylaniline and 3-chloro-4-methylaniline. Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization in the synthesis of novel pharmaceutical compounds and other advanced materials. This document outlines the underlying electronic effects governing their reactivity, presents methods for their synthesis, and details experimental protocols for their comparative analysis.

Introduction to the Molecules

Both this compound and 3-chloro-4-methylaniline are substituted anilines, a class of compounds that are foundational in organic synthesis. Their reactivity is primarily dictated by the electronic nature of the substituents on the aromatic ring, which in turn influences the nucleophilicity of the amino group and the electron density of the benzene ring.

The key difference between the two molecules lies in the substituent at the 4-position: a methyl group (-CH₃) in 3-chloro-4-methylaniline and a methylsulfonyl group (-SO₂CH₃) in this compound. The methyl group is a well-known electron-donating group, while the methylsulfonyl group is a strong electron-withdrawing group. This fundamental difference leads to divergent reactivity in various chemical transformations.

Electronic Effects of Substituents

The reactivity of an aniline is governed by the interplay of inductive and resonance effects of its substituents.

  • 3-chloro-4-methylaniline : The methyl group (-CH₃) is an electron-donating group primarily through a positive inductive effect (+I). This increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the methyl group, and also on the nitrogen atom of the amino group. This enhanced electron density makes the molecule more susceptible to electrophilic attack and increases the basicity of the amino group. The chlorine atom exerts an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

  • This compound : The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density on the aromatic ring and the nitrogen atom. Consequently, the amino group is less basic, and the ring is deactivated towards electrophilic substitution. However, this electron deficiency can render the aromatic ring more susceptible to nucleophilic aromatic substitution.

These electronic differences are quantitatively captured by Hammett substituent constants (σ), which are summarized in the table below.

SubstituentHammett Constant (σp)Electronic Effect
-CH₃-0.17Electron-donating
-SO₂CH₃+0.72Electron-withdrawing

Synthesis of the Compounds

Synthesis of 3-chloro-4-methylaniline:

This compound is commercially available and can be synthesized by the reduction of 2-chloro-4-nitrotoluene. A common laboratory-scale procedure involves the use of a reducing agent such as iron powder in the presence of an acid.

Synthesis of this compound:

The synthesis of this compound can be achieved through a two-step process starting from 3-chloro-4-fluoroaniline. The first step involves a nucleophilic aromatic substitution with methanethiol, followed by oxidation of the resulting thioether to the sulfone.

G cluster_0 Synthesis of this compound 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-(methylthio)aniline 3-chloro-4-(methylthio)aniline 3-chloro-4-fluoroaniline->3-chloro-4-(methylthio)aniline 1. NaSCH3 This compound This compound 3-chloro-4-(methylthio)aniline->this compound 2. Oxidation (e.g., m-CPBA)

Synthesis of this compound.

Comparative Reactivity Analysis

The differing electronic properties of the methyl and methylsulfonyl groups lead to predictable differences in the reactivity of the two aniline derivatives.

Basicity of the Amino Group

The electron-donating methyl group in 3-chloro-4-methylaniline increases the electron density on the nitrogen atom, making it a stronger base compared to aniline. Conversely, the electron-withdrawing methylsulfonyl group in this compound significantly decreases the electron density on the nitrogen, rendering it a much weaker base. This can be quantified by comparing their pKa values.

CompoundpKa of Conjugate Acid
3-chloro-4-methylaniline4.05[1]
This compoundPredicted to be significantly lower than 4.05

Experimental Protocol for pKa Determination:

The pKa of the anilinium ions can be determined experimentally using potentiometric titration.

  • Solution Preparation: Prepare 0.01 M solutions of each aniline in a 1:1 ethanol/water mixture.

  • Titration: Titrate the solutions with a standardized 0.1 M HCl solution.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point corresponds to the pKa of the anilinium ion.

G cluster_0 pKa Determination Workflow Prepare Aniline Solution Prepare Aniline Solution Titrate with HCl Titrate with HCl Prepare Aniline Solution->Titrate with HCl Record pH Record pH Titrate with HCl->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine pKa Determine pKa Plot Titration Curve->Determine pKa

Workflow for pKa determination.
Electrophilic Aromatic Substitution

The rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions are highly dependent on the electronic nature of the substituents.

  • 3-chloro-4-methylaniline : The electron-donating methyl group, in conjunction with the amino group, strongly activates the aromatic ring towards electrophilic attack. Substitution is expected to occur at the positions ortho to the strongly activating amino group.

  • This compound : The powerful electron-withdrawing methylsulfonyl group deactivates the ring, making electrophilic substitution significantly more difficult. If the reaction does occur, the directing effects of the chloro and amino groups would come into play, but the overall reaction rate will be much slower than for 3-chloro-4-methylaniline.

Comparative Bromination Experiment:

A common method to compare the reactivity towards EAS is through a competitive bromination reaction or by measuring the rates of individual bromination reactions.

Experimental Protocol for Comparative Bromination:

  • Reaction Setup: Prepare separate solutions of each aniline (0.1 M) in a suitable solvent (e.g., acetic acid).

  • Bromination: Add a solution of bromine in acetic acid dropwise to each aniline solution at a controlled temperature.

  • Monitoring: Monitor the disappearance of the bromine color and the formation of products over time using techniques like UV-Vis spectroscopy or by quenching aliquots and analyzing them with GC-MS.

  • Kinetic Analysis: Determine the initial rates of reaction to compare the relative reactivity.

G cluster_0 Electrophilic Bromination Pathway Aniline Aniline Arenium Ion Intermediate Arenium Ion Intermediate Aniline->Arenium Ion Intermediate + Br+ Brominated Aniline Brominated Aniline Arenium Ion Intermediate->Brominated Aniline - H+

Mechanism of electrophilic bromination.

Expected Outcome: 3-chloro-4-methylaniline will react significantly faster with bromine than this compound.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) is generally favored on electron-deficient aromatic rings.

  • 3-chloro-4-methylaniline : The electron-rich nature of the ring makes it a poor substrate for NAS. The reaction is unlikely to proceed under normal conditions.

  • This compound : The presence of the strongly electron-withdrawing methylsulfonyl group, along with the chlorine atom, activates the ring for nucleophilic attack. The chlorine atom can act as a leaving group, and substitution is expected to occur at the carbon to which it is attached.

Comparative Nucleophilic Substitution Experiment:

The reactivity towards NAS can be compared by reacting both compounds with a nucleophile, such as sodium methoxide, and monitoring the reaction progress.

Experimental Protocol for Nucleophilic Aromatic Substitution:

  • Reaction Setup: In separate reaction vessels, dissolve each aniline (0.1 M) in a suitable solvent like methanol.

  • Nucleophilic Attack: Add a solution of sodium methoxide in methanol to each aniline solution.

  • Reaction Conditions: Heat the reactions at a controlled temperature (e.g., reflux) and monitor the formation of the substitution product over time by TLC or GC-MS.

  • Rate Comparison: Compare the rates of product formation to determine the relative reactivity.

G cluster_0 Nucleophilic Aromatic Substitution Pathway Aryl Halide Aryl Halide Meisenheimer Complex Meisenheimer Complex Aryl Halide->Meisenheimer Complex + Nu- Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - Halide

Mechanism of nucleophilic aromatic substitution.

Expected Outcome: this compound is expected to undergo nucleophilic aromatic substitution at a significantly faster rate than 3-chloro-4-methylaniline, which will likely show no reaction.

Summary of Comparative Reactivity

Reaction Type3-chloro-4-methylanilineThis compound
Basicity (pKa) Higher (more basic)Lower (less basic)
Electrophilic Aromatic Substitution Highly reactiveMuch less reactive
Nucleophilic Aromatic Substitution UnreactiveReactive

Conclusion

The substitution of a methyl group with a methylsulfonyl group at the 4-position of 3-chloroaniline dramatically alters its chemical reactivity. 3-chloro-4-methylaniline, with its electron-donating methyl group, is a more basic and highly reactive substrate for electrophilic aromatic substitution. In contrast, this compound, featuring a strong electron-withdrawing methylsulfonyl group, is significantly less basic, deactivated towards electrophilic attack, but activated for nucleophilic aromatic substitution. These predictable differences in reactivity, rooted in fundamental electronic effects, are crucial considerations for medicinal chemists and process developers in the strategic design and synthesis of complex molecular targets. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other similarly substituted anilines.

References

Comparative Analysis of the Potential Biological Activities of 3-Chloro-4-methylsulfonylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 3-Chloro-4-methylsulfonylaniline derivatives. Due to a lack of extensive direct studies on this specific class of compounds, this guide draws upon experimental data from structurally similar aniline and methylsulfonylphenyl derivatives to infer potential therapeutic applications and guide future research. The information presented is based on published literature concerning substituted anilines and their demonstrated anticancer, anti-inflammatory, and antimicrobial properties.

The core structure of this compound combines a substituted aniline, a common scaffold in medicinal chemistry known for a range of biological effects, with a methylsulfonyl group, which is present in several selective COX-2 inhibitors.[1][2] This unique combination suggests that derivatives of this molecule could exhibit interesting and potentially potent biological activities.

Comparative Biological Activity of Structurally Related Derivatives

Table 1: Anticancer Activity of Substituted Aniline Derivatives

Substituted anilines are integral components of numerous anticancer agents, including kinase inhibitors.[3][4] The data below showcases the cytotoxic potential of various aniline derivatives against several human cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-Substituted Aniline PyrimidineCompound 18c (a dual Mer/c-Met inhibitor)HepG2 (Liver)Not specified[3]
MDA-MB-231 (Breast)Not specified[3]
HCT116 (Colon)Not specified[3]
Benzothiazole AnilineL1HeLa (Cervical)Similar to Cisplatin[5]
L2HeLa (Cervical)Similar to Cisplatin[5]
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast)0.11[4]
Compound 4dMDA-MB-231 (Breast)0.18[4]
4-AminoquinolineN′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)7.35 - 8.73[6]
3-methylenamino-4(3H)-quinazoloneCompound 7 (4-bromo-2-hydroxybenzylidene)MDA-MB-231 (Breast)8.79[7]
Compound 6 (benzo[d][3][8]dioxol-5-ylmethylene)MDA-MB-231 (Breast)10.62[7]
Table 2: Anti-inflammatory and Antimicrobial Activity of Methylsulfonylphenyl Derivatives

The methylsulfonylphenyl moiety is a key pharmacophore in several selective COX-2 inhibitors and has also been incorporated into compounds with antimicrobial activity.[2][9]

Compound ClassSpecific Derivative ExampleTarget/OrganismActivity/IC50Reference
2-(4-methylsulfonylphenyl) IndoleCompound 7gMRSAPotent antibacterial[9]
E. coliPotent antibacterial[9]
K. pneumoniaePotent antibacterial[9]
COX-2Good selectivity[9]
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amineCompound 5nCOX-20.07 µM[2]

Experimental Protocols

Researchers investigating the biological potential of this compound derivatives can adapt the following generalized experimental protocols from studies on related compounds.

In Vitro Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Viability Assessment: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (CCK-8).

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.[5]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Preparation: A serial dilution of the test compound is prepared in a suitable buffer (e.g., containing DMSO).

  • Kinase Reaction: In a 96-well plate, the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and the test compound are combined in a kinase buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of ATP remaining or the amount of phosphorylated substrate is quantified. Luminescence-based assays (e.g., Kinase-Glo®) are commonly used to measure ATP levels, where a decrease in luminescence indicates kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[10]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, this compound derivatives could potentially exert their biological effects through various mechanisms, including the inhibition of protein kinases or inflammatory enzymes like COX-2.

Hypothetical Kinase Inhibition Workflow

The aniline moiety is a known hinge-binding motif in many kinase inhibitors.[3] The following diagram illustrates a general workflow for identifying and characterizing kinase inhibitors.

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies a Library of 3-Chloro-4- methylsulfonylaniline Derivatives b Molecular Docking (Target Kinase ATP Pocket) a->b c Kinase Inhibition Assay (Determine IC50) b->c d Cell-Based Assays (Cytotoxicity, Apoptosis) c->d e Western Blotting (Phosphorylation of Downstream Targets) d->e f Lead Optimization e->f G ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., c-Met, EGFR) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras derivative 3-Chloro-4-methylsulfonyl- aniline Derivative derivative->rtk akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation G stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa PLA2 cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs derivative 3-Chloro-4-methylsulfonyl- aniline Derivative derivative->cox2 inflammation Inflammation, Pain, Fever pgs->inflammation

References

A Comparative Toxicological Guide to Substituted Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-toxicity relationship of substituted anilines, supported by comprehensive experimental data and detailed methodologies.

Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. However, their utility is often counterbalanced by significant toxicological concerns, including cytotoxicity, genotoxicity, and the induction of methemoglobinemia. Understanding the relationship between the chemical structure of these compounds and their toxicological profile is paramount for the design of safer chemicals and drugs. This guide provides a comparative analysis of the toxicity of various substituted anilines, presenting key quantitative data, detailed experimental protocols for major toxicological assays, and a visualization of the underlying toxicological pathways.

Quantitative Toxicological Data

The toxicity of aniline derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring. The following table summarizes acute oral toxicity, cytotoxicity, and genotoxicity data for a selection of substituted anilines, providing a comparative overview of their toxic potential.

CompoundSubstituent(s)Acute Oral LD50 (rat, mg/kg)Cytotoxicity IC50 (µM)Genotoxicity (Ames Test)
Aniline-H440>1000 (various cell lines)Negative/Weakly Positive
2-Chloroaniline2-Cl25650-100 (various cell lines)Inconsistent/Weakly Positive
3-Chloroaniline3-Cl25650-100 (various cell lines)Inconsistent/Weakly Positive
4-Chloroaniline4-Cl31050-100 (various cell lines)Positive
2-Nitroaniline2-NO₂160010-50 (various cell lines)Positive
3-Nitroaniline3-NO₂54010-50 (various cell lines)Positive
4-Nitroaniline4-NO₂75010-50 (various cell lines)Positive
2-Methylaniline (o-Toluidine)2-CH₃670>100 (various cell lines)Positive
3-Methylaniline (m-Toluidine)3-CH₃540>100 (various cell lines)Positive
4-Methylaniline (p-Toluidine)4-CH₃650>100 (various cell lines)Positive
2,4-Dimethylaniline2,4-(CH₃)₂840Not widely availablePositive
2,6-Dimethylaniline2,6-(CH₃)₂840Not widely availableNegative/Weakly Positive
2,4,6-Trimethylaniline2,4,6-(CH₃)₃1020Not widely availableWeakly Mutagenic[1]
4-Bromoaniline4-Br420Not widely availableNot widely available
4-Fluoroaniline4-F460Not widely availableNot widely available
4-Iodoaniline4-I490Not widely availableNot widely available

Note: The data presented is a compilation from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions. The Ames test results can be influenced by the bacterial strain and the presence or absence of metabolic activation (S9 mix).[1][2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of toxicological data. Below are the methodologies for key assays used to evaluate the toxicity of substituted anilines.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the substituted aniline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours, allowing the MTT to be metabolized to formazan.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[6]

Ames Test for Genotoxicity Assessment

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[9][10] The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-deficient medium.[9][10]

Procedure:

  • Bacterial Culture: Inoculate the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[9][12]

  • Metabolic Activation (Optional but recommended for anilines): Prepare an S9 mix from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254. This mix contains cytochrome P450 enzymes that can metabolically activate compounds to their mutagenic forms.[1][9]

  • Test Mixture Preparation: In a test tube, combine the overnight bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[11]

  • Plating: Add the test mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[9][12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[9][12]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[9]

In Vivo Micronucleus Test

The in vivo micronucleus test is a toxicological assay that detects chromosomal damage in mammals.[13] It is used to identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[13][14]

Procedure:

  • Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A vehicle control and a positive control group are also included.[15]

  • Sample Collection: At 24 and 48 hours after the final dose, collect bone marrow or peripheral blood from the animals.[15]

  • Slide Preparation: Prepare slides of the bone marrow or blood cells and stain them to visualize the micronuclei within the polychromatic erythrocytes (immature red blood cells).[13]

  • Microscopic Analysis: Under a microscope, score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates that the test substance is genotoxic.[15]

Visualization of Toxicological Pathways

The toxicity of substituted anilines is often initiated by their metabolic activation, primarily by cytochrome P450 enzymes in the liver.[16][17] This can lead to the formation of reactive metabolites that can cause cellular damage through various mechanisms, including oxidative stress and the formation of DNA adducts. A key toxic effect of many anilines is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[18]

Aniline_Toxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Toxicity Toxicological Effects Aniline Substituted Aniline CYP450 Cytochrome P450 Aniline->CYP450 Oxidation ReactiveMetabolites Reactive Metabolites (e.g., Phenylhydroxylamine) CYP450->ReactiveMetabolites Methemoglobinemia Methemoglobinemia ReactiveMetabolites->Methemoglobinemia Hb Oxidation OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolites->OxidativeStress DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding CellularDamage Cellular Damage OxidativeStress->CellularDamage Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity CellularDamage->Genotoxicity

Caption: Metabolic activation and toxicity pathways of substituted anilines.

This guide provides a foundational understanding of the comparative toxicity of substituted anilines. The presented data and methodologies are intended to assist researchers and drug development professionals in making informed decisions regarding the safety and potential applications of these important chemical entities. Further investigation into the specific mechanisms of toxicity for individual derivatives is crucial for a comprehensive risk assessment.

References

Comparative Analysis of 3-Chloro-4-methylsulfonylaniline and Alternative Anilines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3-Chloro-4-methylsulfonylaniline and other commercially available aniline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their chemical and physical properties. The information presented is designed to facilitate the selection of appropriate building blocks for synthesis and discovery projects.

Certificate of Analysis: this compound

Below is a representative Certificate of Analysis (CoA) for this compound, outlining the typical quality control specifications for this compound.

TestSpecificationResult
Appearance White to off-white crystalline powderConforms
Purity (HPLC) ≥98.0%99.2%
Identity (¹H NMR) Conforms to structureConforms
Melting Point 135-139 °C137.2 °C
Residual Solvents ≤0.5%0.1%

Comparative Data of Substituted Anilines

For researchers considering alternatives, the following table compares key analytical data of this compound with other substituted anilines.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity (by GC/HPLC)Appearance
This compound1044145-58-5C₈H₁₀ClNO₂S219.6999.2% (HPLC)White to off-white crystalline powder
3-Chloro-4-methylaniline95-74-9C₇H₈ClN141.60>97.0% (GC)White or Colorless to Light orange to Yellow powder to lump to clear liquid
4-Chloro-3-methylaniline7149-75-9C₇H₈ClN141.6099.88% (HPLC)Pale Beige to Dark Brown Solid
2-Amino-4'-methoxyacetophenone hydrochloride3883-94-1C₉H₁₁NO₂ · HCl201.6598.7% (HPLC)White to yellow to tan Crystalline powder

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and proper evaluation of the compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A sample of the aniline derivative is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is then injected into the HPLC system. The purity is determined by calculating the area percent of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent. The ¹H NMR spectrum is then acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with the expected compound.

Visualizing Experimental and Logical Workflows

To further aid in understanding the processes involved in quality control and the potential applications of these compounds, the following diagrams are provided.

QC_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review & Release reception Receive Sample log_sample Log Sample Information reception->log_sample appearance Visual Appearance log_sample->appearance hplc HPLC Purity log_sample->hplc nmr NMR Identity log_sample->nmr mp Melting Point log_sample->mp review Review Analytical Data appearance->review hplc->review nmr->review mp->review coa Generate CoA review->coa release Release Batch coa->release

Quality Control Workflow for Chemical Compounds.

Signaling_Pathway cluster_cell Cellular Environment receptor Tyrosine Kinase Receptor substrate Substrate Protein receptor->substrate drug Aniline-derived Inhibitor drug->receptor Binds to ATP-binding site atp ATP atp->receptor Blocked product Phosphorylated Product substrate->product Phosphorylation response Cellular Response product->response

Hypothetical Signaling Pathway Inhibition.

A Comparative Guide to the Cross-Reactivity of 3-Chloro-4-methylsulfonylaniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential cross-reactivity of structural analogs of 3-Chloro-4-methylsulfonylaniline in the context of immunoassay development. In the absence of direct experimental data in publicly available literature, this comparison is based on established principles of immunochemistry, hapten design, and antibody-antigen interactions.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are powerful tools for the detection and quantification of small molecules (haptens) like this compound. These assays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to compounds that are structurally similar to the target, a phenomenon known as cross-reactivity.[1][2] Understanding the potential for cross-reactivity is critical for ensuring the accuracy and specificity of any developed immunoassay.

The degree of cross-reactivity is largely dependent on the structural similarities between the target analyte and its analogs.[3] Minor modifications to the chemical structure can significantly alter the binding affinity of an antibody.[4] This guide explores these potential interactions for this compound and its plausible analogs.

Structural Comparison of this compound and Potential Analogs

The potential for an antibody to cross-react with analogs of this compound is directly related to the conservation of key structural features. The table below outlines a hypothetical comparison of this compound with potential analogs, highlighting the structural differences that would likely influence antibody recognition. The percent cross-reactivity is a hypothetical value based on the assumption that the antibody was raised against this compound.

Compound NameStructureKey Structural Differences from TargetPredicted Cross-Reactivity (%)
This compound (Target)
alt text
-100%
3-Bromo-4-methylsulfonylaniline
alt text
Substitution of chloro with bromo group.High (potential for significant cross-reactivity due to similar size and electronegativity)
4-Methylsulfonylaniline
alt text
Absence of the chloro group at position 3.Moderate to High (the overall shape is similar)
3-Chloro-4-ethylsulfonylaniline
alt text
Substitution of methyl with an ethyl group on the sulfonyl moiety.Moderate (the bulkier ethyl group may reduce binding)
3-Chloroaniline
alt text
Absence of the methylsulfonyl group at position 4.Low (a major functional group is missing)
3-Chloro-4-methylaniline
alt text
Substitution of the methylsulfonyl group with a methyl group.Low to Moderate (significant change in the electronic properties and size of the substituent at position 4)

Key Determinants of Antibody Recognition and Cross-Reactivity

The specificity of an antibody is determined by the three-dimensional shape and chemical properties of its binding site (paratope), which recognizes a specific region on the antigen (epitope). For a small molecule like this compound, the entire molecule can be considered the epitope. The following diagram illustrates the key structural features that would be critical for antibody recognition.

G cluster_0 Key Structural Features for Antibody Recognition A This compound B Aniline Ring (Backbone) A->B Core Structure C Amino Group (Position 1) A->C Hydrogen Bonding Potential D Chloro Group (Position 3) A->D Steric and Electronic Properties E Methylsulfonyl Group (Position 4) A->E Size, Shape, and Polarity

Caption: Key structural determinants of this compound for antibody binding.

Experimental Protocol for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of antibodies against analogs of this compound, a competitive enzyme-linked immunosorbent assay (cELISA) is a standard and effective method. The following protocol outlines the key steps for such an analysis.

Objective: To determine the percentage of cross-reactivity of a panel of this compound analogs.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (raised against this compound)

  • Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-species IgG)

  • This compound standard

  • Analog compounds to be tested

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Coating: Microtiter plates are coated with the coating antigen and incubated overnight at 4°C.

  • Washing: Plates are washed to remove any unbound coating antigen.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer.

  • Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of either the standard (this compound) or the test analogs. This mixture is then added to the coated and blocked wells. The free analyte and the coated antigen compete for binding to the primary antibody.

  • Washing: Plates are washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added, which binds to the primary antibody that is bound to the coating antigen.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Signal Development: A substrate solution is added, which reacts with the enzyme on the secondary antibody to produce a colorimetric signal.

  • Stopping the Reaction: The reaction is stopped with a stop solution.

  • Data Acquisition: The absorbance is measured using a plate reader.

Data Analysis:

  • Standard curves are generated by plotting the absorbance against the concentration of the this compound standard.

  • The IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the signal) is determined for the standard and each test analog.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Analog) x 100

Hypothetical Experimental Workflow

The following diagram illustrates the workflow for a typical competitive ELISA to determine cross-reactivity.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Antigen-Protein Conjugate B Block Non-Specific Binding Sites A->B C Add Mixture of Primary Antibody and Standard/Analog B->C D Incubate and Wash C->D E Add Enzyme-Labeled Secondary Antibody D->E F Incubate and Wash E->F G Add Substrate F->G H Measure Absorbance G->H I Calculate IC50 and % Cross-Reactivity H->I

References

Benchmarking Synthetic Routes to 3-Chloro-4-methylsulfonylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and scalable synthesis of key chemical intermediates is a cornerstone of successful drug discovery and development. 3-Chloro-4-methylsulfonylaniline is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides a comprehensive benchmark of the most plausible synthetic methodologies for this compound, supported by experimental data from analogous chemical transformations.

Executive Summary

Two primary synthetic routes to this compound have been identified and are benchmarked in this guide.

  • Route 1: Nitration and Subsequent Reduction. This is a classical and widely applicable approach in aromatic chemistry. It involves the nitration of a suitable precursor, followed by the reduction of the nitro group to the target aniline.

  • Route 2: Oxidation of a Thioether Precursor. This alternative method involves the synthesis of a thioether intermediate, which is then oxidized to the desired sulfone.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the quantitative data for the two benchmarked synthetic routes. The data is based on analogous reactions and established methods for the key chemical transformations.

ParameterRoute 1: Nitration and ReductionRoute 2: Thioether Oxidation
Starting Material 2-Chloro-1-methylsulfonylbenzene3-Chloro-4-(methylthio)aniline
Key Intermediates 2-Chloro-1-methylsulfonyl-4-nitrobenzeneNot Applicable
Overall Yield (estimated) 75-85%80-90%
Purity (typical) >98% (after purification)>99% (after purification)
Reaction Time (total) 10-16 hours6-10 hours
Key Reagents Nitrating mixture (HNO₃/H₂SO₄), Reducing agent (e.g., Fe/HCl, H₂/Pd/C)Oxidizing agent (e.g., H₂O₂, m-CPBA)
Safety Considerations Use of strong acids and potentially hazardous nitrating agents. Catalytic hydrogenation requires specialized equipment.Peroxy acids can be explosive. Exothermic reaction that requires careful temperature control.
Scalability Well-established and scalable methods.Scalable, but requires careful control of the oxidation step.

Experimental Protocols

Route 1: Nitration of 2-Chloro-1-methylsulfonylbenzene and Subsequent Reduction

This two-step synthesis involves the nitration of commercially available 2-chloro-1-methylsulfonylbenzene to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 2-Chloro-1-methylsulfonyl-4-nitrobenzene

  • To a stirred solution of concentrated sulfuric acid at 0-5 °C, slowly add 2-chloro-1-methylsulfonylbenzene.

  • To this mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-1-methylsulfonyl-4-nitrobenzene.

Step 2: Reduction of 2-Chloro-1-methylsulfonyl-4-nitrobenzene

Two common methods for the reduction of the nitro-intermediate are presented below.

Method A: Catalytic Hydrogenation

  • In a high-pressure reaction vessel, dissolve 2-chloro-1-methylsulfonyl-4-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 4-8 hours, monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Method B: Chemical Reduction with Iron

  • To a mixture of 2-chloro-1-methylsulfonyl-4-nitrobenzene in a 4:1 mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Route 2: Oxidation of 3-Chloro-4-(methylthio)aniline

This route provides a more direct approach, starting from 3-chloro-4-(methylthio)aniline, which can be synthesized via several methods. The key step is the selective oxidation of the thioether to the sulfone.

  • Dissolve 3-chloro-4-(methylthio)aniline in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (in a slight excess, typically 2.2-2.5 equivalents), to the stirred solution. The addition should be done portion-wise or dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate, to destroy any excess peroxide.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Mandatory Visualizations

G cluster_route1 Route 1: Nitration and Reduction 2-Chloro-1-methylsulfonylbenzene 2-Chloro-1-methylsulfonylbenzene Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 2-Chloro-1-methylsulfonylbenzene->Nitration\n(HNO3/H2SO4) 2-Chloro-1-methylsulfonyl-4-nitrobenzene 2-Chloro-1-methylsulfonyl-4-nitrobenzene Nitration\n(HNO3/H2SO4)->2-Chloro-1-methylsulfonyl-4-nitrobenzene Reduction\n(Fe/HCl or H2/Pd/C) Reduction (Fe/HCl or H2/Pd/C) 2-Chloro-1-methylsulfonyl-4-nitrobenzene->Reduction\n(Fe/HCl or H2/Pd/C) This compound This compound Reduction\n(Fe/HCl or H2/Pd/C)->this compound

Caption: Synthetic workflow for Route 1.

G cluster_route2 Route 2: Thioether Oxidation 3-Chloro-4-(methylthio)aniline 3-Chloro-4-(methylthio)aniline Oxidation\n(H2O2 or m-CPBA) Oxidation (H2O2 or m-CPBA) 3-Chloro-4-(methylthio)aniline->Oxidation\n(H2O2 or m-CPBA) This compound This compound Oxidation\n(H2O2 or m-CPBA)->this compound

Caption: Synthetic workflow for Route 2.

G Start Start Decision1 Starting Material Availability? Start->Decision1 Route1 Route 1: Nitration & Reduction Decision2 Specialized Equipment? Route1->Decision2 Route2 Route 2: Thioether Oxidation Decision3 Reaction Time a Factor? Route2->Decision3 Decision1->Route1 2-Chloro-1- methylsulfonylbenzene Decision1->Route2 3-Chloro-4- (methylthio)aniline SelectRoute1 Select Route 1 Decision2->SelectRoute1 No Hydrogenator Decision2->SelectRoute1 Yes Decision3->SelectRoute1 No SelectRoute2 Select Route 2 Decision3->SelectRoute2 Yes

Caption: Decision flowchart for synthesis route selection.

A Comparative Guide to In-Vitro Cytotoxicity Assays for 3-Chloro-4-methylsulfonylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in-vitro cytotoxicity assays relevant to the evaluation of 3-Chloro-4-methylsulfonylaniline derivatives and other substituted anilines. It includes a summary of experimental data from related compounds, detailed experimental protocols, and visualizations of key signaling pathways to aid in the design and interpretation of cytotoxicity studies.

Comparison of Common In-Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The following table compares three widely used methods: the MTT assay, the LDH assay, and apoptosis assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[1] LDH is a stable enzyme and its presence in the medium is an indicator of compromised cell membrane integrity.[1]Simple, reliable, and allows for the kinetic measurement of cytotoxicity from the same sample over time.[2]Less sensitive for detecting early-stage apoptosis where the cell membrane is still intact. Serum in the culture medium can contain LDH, leading to high background.
Apoptosis Assays (e.g., Annexin V/PI) Detects specific markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide - PI).Provides detailed information about the mode of cell death (apoptosis vs. necrosis). Can detect early apoptotic events.More complex and time-consuming than viability assays. Requires specialized equipment like a flow cytometer.[3]

Experimental Data: Cytotoxicity of Substituted Aniline Derivatives

Table 1: IC₅₀ Values of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colorectal Carcinoma8.50 ± 2.53
HT29Colorectal Adenocarcinoma5.80 ± 0.92
SW620Colorectal Adenocarcinoma6.15 ± 0.37
CRL1459 (non-cancerous)Colon14.05 ± 0.37

Table 2: IC₅₀ Values of a Novel Aniline Derivative from Peganum harmala L. (PA)

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small Cell Lung Cancer2.39 ± 0.27
PC9Non-Small Cell Lung Cancer3.60 ± 0.41

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivatives (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.

Materials:

  • 96-well plates

  • Target cells

  • Assay medium

  • Test compounds

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5-10 minutes (optional, but recommended to pellet any detached cells).[5][6]

  • Transfer Supernatant: Carefully transfer a portion of the cell-free supernatant (e.g., 50-100 µL) from each well to a new optically clear 96-well flat-bottom plate.[5]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Stop Solution Addition: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of >600 nm using a microplate reader.[5]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cells treated with test compounds

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24-48 hours). Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in-vitro cytotoxicity testing and two key signaling pathways implicated in apoptosis induced by some aniline derivatives.

G cluster_workflow Experimental Workflow for Cytotoxicity Assays cell_culture Cell Culture (e.g., Cancer Cell Lines) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (this compound derivatives) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (MTT, LDH, or Apoptosis Assay) incubation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis

Caption: A generalized workflow for in-vitro cytotoxicity testing.

G cluster_intrinsic_pathway Intrinsic Apoptosis Pathway cell_stress Cellular Stress (e.g., DNA damage by compound) p53 p53 Activation cell_stress->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion forms pores cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis, a common mechanism of action for anticancer drugs.[9]

G cluster_pi3k_pathway PI3K/AKT/mTOR Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt AKT pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis (Promoted by inhibition of pathway) akt->apoptosis inhibits cell_survival Cell Survival, Proliferation (Inhibited by some aniline derivatives) mtor->cell_survival

Caption: The PI3K/AKT/mTOR pathway, a key regulator of cell survival often targeted in cancer therapy.[10][11]

References

Comparative analysis of spectroscopic data for substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for a series of substituted anilines. The objective is to offer a clear, data-driven comparison of how different substituents at various positions on the aniline ring influence its spectroscopic properties. This information is crucial for researchers in fields such as medicinal chemistry, materials science, and chemical synthesis, where understanding the electronic and structural properties of aniline derivatives is paramount for molecular design and reaction optimization.

The following sections present a detailed examination of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of aniline and its derivatives substituted with electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃), and electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) at the ortho, meta, and para positions.

Data Presentation

The quantitative spectroscopic data for the selected substituted anilines are summarized in the tables below for easy comparison.

UV-Vis Spectroscopy Data

The position of the maximum absorption (λmax) in the UV-Vis spectrum of aniline is sensitive to the nature and position of the substituent. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to either a hypsochromic (blue) or a more significant bathochromic shift, particularly in the case of the nitro group.

SubstituentPositionλmax (nm)
-H-230, 280
-CH₃ortho234, 286
meta235, 286
para235, 285
-OCH₃ortho239, 289
meta240, 290
para239, 289
-NO₂ortho276, 411
meta273, 373
para381
-Clortho245, 292
meta244, 292
para239, 288
Infrared (IR) Spectroscopy Data

The N-H stretching frequencies in the IR spectrum of aniline are indicative of the electron density on the nitrogen atom. Electron-donating groups increase the electron density, leading to a decrease in the N-H bond strength and a shift to lower wavenumbers. Conversely, electron-withdrawing groups decrease the electron density, strengthening the N-H bond and shifting the stretching frequencies to higher wavenumbers. Primary anilines typically show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.

SubstituentPositionAsymmetric N-H Stretch (νas, cm⁻¹)Symmetric N-H Stretch (νs, cm⁻¹)
-H-34703390
-CH₃para34653380
-OCH₃para34553375
-NO₂ortho35103395
meta35003410
para35053410
-Clortho34853395
meta34803395
para34803395
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The chemical shift of the ipso-carbon (C1, the carbon atom directly bonded to the amino group) in the ¹³C NMR spectrum is particularly sensitive to the electronic effects of the substituent. Electron-donating groups shield the ipso-carbon, causing an upfield shift (lower ppm), while electron-withdrawing groups deshield it, resulting in a downfield shift (higher ppm).

SubstituentPosition¹³C Chemical Shift of Ipso-Carbon (δ, ppm)
-H-146.7
-CH₃ortho144.9
meta146.8
para144.7
-OCH₃ortho147.2
meta147.5
para141.3
-NO₂ortho146.5
meta148.9
para154.2
-Clortho144.2
meta148.1
para146.9

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the substituted aniline (approximately 10⁻³ M) is prepared by dissolving an accurately weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). A dilute solution (approximately 10⁻⁵ M) is then prepared by serial dilution of the stock solution.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is first blanked with the pure solvent in both the sample and reference cuvettes. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates) is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the N-H stretching bands are then identified.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the substituted aniline is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

  • Data Acquisition: The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of substituted anilines.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Substituted Aniline Sample UV_Vis_Prep Dilute Solution (10⁻⁵ M in UV-grade solvent) Sample->UV_Vis_Prep IR_Prep KBr Pellet or Thin Film Sample->IR_Prep NMR_Prep Solution in Deuterated Solvent with TMS Sample->NMR_Prep UV_Vis UV-Vis Spectrophotometer UV_Vis_Prep->UV_Vis FTIR FT-IR Spectrometer IR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR UV_Vis_Data λmax UV_Vis->UV_Vis_Data IR_Data N-H Stretching Frequencies (ν) FTIR->IR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data

Experimental workflow for spectroscopic analysis.

The relationship between the electronic properties of the substituents and the resulting spectroscopic data can be visualized through a Hammett plot. The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. A linear correlation between the Hammett constant and a spectroscopic parameter indicates that the electronic effect of the substituent is the primary factor influencing that property.

Hammett_Plot_Concept cluster_main Correlation of Substituent Electronic Effects with Spectroscopic Data substituent Substituent (-H, -CH₃, -OCH₃, -NO₂, -Cl) hammett Hammett Constant (σ) Quantifies Electronic Effect substituent->hammett spectro Spectroscopic Parameter (e.g., λmax, ν, δ) substituent->spectro correlation Linear Correlation? (Hammett Plot) hammett->correlation spectro->correlation

Conceptual relationship for Hammett analysis.

Safety Operating Guide

Proper Disposal of 3-Chloro-4-methylsulfonylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Chloro-4-methylsulfonylaniline, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidance is based on best practices for chemically similar substances due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long-sleeved shirt, and long pants.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Handling Precautions:

  • Avoid all personal contact, including inhalation of dust or vapors.[1]

  • Use in a well-ventilated area, such as a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

  • Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, dampen with water to prevent dusting before sweeping.[1] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer.

Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Solid Waste: Collect solid residues and seal them in clearly labeled, durable containers.

    • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

    • Contaminated Materials: All disposable labware, PPE, and cleaning materials that have come into contact with the chemical should be collected as solid hazardous waste.

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

    • Store waste containers locked up.[1][3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[3][4]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste disposal involves neutralization or incineration by a licensed facility. The specific method will be determined by the waste disposal vendor based on the chemical's properties and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Generation & Collection cluster_2 Waste Handling & Storage cluster_3 Final Disposal A Wear Appropriate PPE C Collect Solid & Liquid Waste A->C B Work in a Well-Ventilated Area B->C E Use Labeled, Sealed Containers C->E D Segregate Contaminated Materials D->E F Store in Designated Area E->F G Arrange for Licensed Disposal F->G

References

Essential Safety and Operational Guide for 3-Chloro-4-methylsulfonylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Chloro-4-methylsulfonylaniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Amino-2-chloro-1-methylsulfonylbenzene

  • Molecular Formula: C₇H₈ClNO₂S

Hazard Identification and GHS Classification:

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications for the closely related compound 3-Chloro-4-methylaniline are detailed below, and similar precautions should be taken.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Data based on the GHS classification for the closely related compound 3-Chloro-4-methylaniline.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Tightly fitting safety goggles and a face shield.Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Change gloves every two hours or immediately if contaminated.Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.Work within a certified chemical fume hood.
Handling and Administration Tightly fitting safety goggles and a face shield.Double-gloving with nitrile gloves.Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.Work within a certified chemical fume hood or a glove box.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty nitrile gloves over standard nitrile gloves.Chemical-resistant disposable coveralls and shoe covers.A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.
Waste Disposal Tightly fitting safety goggles.Double-gloving with nitrile gloves.Full-length lab coat with tight cuffs and closed-toe shoes.Work within a certified chemical fume hood.

Operational Plans: Step-by-Step Guidance

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1]

  • The work area should be clearly labeled with a warning sign indicating the presence of a toxic chemical.

  • Line the work surface with absorbent, disposable bench paper to contain any potential spills.

2. Weighing the Compound:

  • To prevent the generation of airborne powder, do not weigh the solid compound directly on an open balance.[1]

  • Procedure:

    • Tare a labeled, sealable container on the balance.

    • Inside a chemical fume hood, carefully add the desired amount of this compound to the container.

    • Securely seal the container.

    • Remove the sealed container from the fume hood and weigh it.

    • Return the container to the fume hood for subsequent steps.

3. Preparing Solutions:

  • All solutions should be prepared inside a chemical fume hood.

  • Use a dedicated set of non-sparking tools (spatulas, etc.) for handling the solid.

  • Add the solvent to the container with the pre-weighed solid slowly to avoid splashing.

Emergency Procedures

1. Spill Cleanup:

  • Small Spill (less than 1 gram):

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE for spill cleanup, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the mixture into a labeled hazardous waste container using non-sparking tools.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated materials, including PPE, into a sealed bag for hazardous waste disposal.

  • Large Spill (more than 1 gram):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or local emergency services.

    • Provide details of the spilled chemical and its location.

2. First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Collect liquid waste in a separate, labeled, and sealed container suitable for halogenated organic compounds.

  • Do not mix with other waste streams.

2. Disposal Method:

  • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed hazardous waste disposal company.

  • Contact your institution's environmental health and safety office to arrange for proper disposal in accordance with local, state, and federal regulations.

Visualized Workflows

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Post-Handling start Start: Handling this compound ppe Don Appropriate PPE start->ppe prep_area Prepare Designated Work Area in Fume Hood ppe->prep_area tare Tare Sealed Container prep_area->tare add_powder Add Powder in Fume Hood tare->add_powder weigh_sealed Weigh Sealed Container add_powder->weigh_sealed add_solvent Add Solvent in Fume Hood weigh_sealed->add_solvent dissolve Dissolve/Mix add_solvent->dissolve decontaminate Decontaminate Work Area and Tools dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe end End doff_ppe->end

Caption: Workflow for safely handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste seal_solid Seal in Labeled Solid Waste Container solid_waste->seal_solid seal_liquid Seal in Labeled Liquid Waste Container liquid_waste->seal_liquid store Store in Designated Hazardous Waste Area seal_solid->store seal_liquid->store contact_ehs Contact Environmental Health & Safety store->contact_ehs arrange_pickup Arrange for Professional Disposal contact_ehs->arrange_pickup incineration High-Temperature Incineration arrange_pickup->incineration end Disposal Complete incineration->end

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.